Product packaging for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-(Cat. No.:)

1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Cat. No.: B1220228
M. Wt: 280.4 g/mol
InChI Key: OGPULLZTXHDPIJ-UHFFFAOYSA-N
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Description

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a benzyl ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O B1220228 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Properties

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

3-(1-phenylethoxy)hex-5-enylbenzene

InChI

InChI=1S/C20H24O/c1-3-10-20(16-15-18-11-6-4-7-12-18)21-17(2)19-13-8-5-9-14-19/h3-9,11-14,17,20H,1,10,15-16H2,2H3

InChI Key

OGPULLZTXHDPIJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)OC(CCC2=CC=CC=C2)CC=C

Canonical SMILES

CC(C1=CC=CC=C1)OC(CCC2=CC=CC=C2)CC=C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical guide for the proposed synthesis of the novel compound, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Due to the absence of this specific compound in publicly available scientific literature, this guide outlines a plausible and robust multi-step synthetic pathway. The proposed synthesis leverages well-established organic chemistry reactions, including a Grignard reaction for the formation of a key secondary alcohol intermediate and a subsequent Williamson ether synthesis.[1][2][3][4] This whitepaper is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed, exemplary experimental protocols, structured data tables for quantitative analysis, and visual diagrams of the synthetic logic and workflows.

Introduction

The target molecule, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, possesses a unique combination of structural features, including a terminal alkene, a phenyl group, and a chiral ether linkage. While no direct synthesis has been reported, its constituent functional groups suggest a convergent synthetic approach. This guide details a proposed three-step synthesis starting from commercially available precursors. The key transformations involve the formation of a carbon-carbon bond via a Grignard reagent to construct the hexene backbone and the formation of the ether linkage.

Proposed Synthetic Pathway

The retrosynthetic analysis of the target molecule identifies the ether bond as a key disconnection point. This suggests a Williamson ether synthesis between an alkoxide derived from 6-phenyl-1-hexen-4-ol and an electrophile such as 1-phenylethyl bromide. The 6-phenyl-1-hexen-4-ol intermediate can be synthesized via a Grignard reaction between 3-phenylpropylmagnesium bromide and acrolein. An alternative, and potentially higher-yielding approach for the Grignard step, is the reaction of allylmagnesium bromide with 3-phenylpropanal.[5][6][7] The 1-phenylethyl bromide can be prepared from 1-phenylethanol.

The overall forward synthesis is proposed as follows:

  • Step 1: Synthesis of 6-phenyl-1-hexen-4-ol (Intermediate 1) via the Grignard reaction of allylmagnesium bromide with 3-phenylpropanal.

  • Step 2: Synthesis of 1-phenylethyl bromide (Intermediate 2) from 1-phenylethanol.

  • Step 3: Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Target Molecule) via Williamson ether synthesis of Intermediate 1 and Intermediate 2.

Synthetic Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Williamson Ether Synthesis 3-phenylpropanal 3-phenylpropanal Intermediate_1 6-phenyl-1-hexen-4-ol 3-phenylpropanal->Intermediate_1 1. Diethyl ether 2. H3O+ workup allylmagnesium_bromide Allylmagnesium bromide allylmagnesium_bromide->Intermediate_1 Intermediate_1_ether 6-phenyl-1-hexen-4-ol 1-phenylethanol 1-phenylethanol Intermediate_2 1-phenylethyl bromide 1-phenylethanol->Intermediate_2 PBr3 Intermediate_2_ether 1-phenylethyl bromide Target_Molecule 1-Hexene, 6-phenyl-4- (1-phenylethoxy)- Intermediate_1_ether->Target_Molecule 1. NaH, THF 2. Add Intermediate 2 Intermediate_2_ether->Target_Molecule

Figure 1: Proposed three-step synthesis of the target molecule.

Experimental Protocols

The following are detailed, exemplary protocols for the proposed synthesis.

Step 1: Synthesis of 6-phenyl-1-hexen-4-ol

This procedure details the formation of the key alcohol intermediate via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • 3-Phenylpropanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.

  • A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with gentle warming.

  • After the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

  • A solution of 3-phenylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 1-phenylethyl bromide

This protocol describes the conversion of a secondary alcohol to the corresponding bromide.

Materials:

  • 1-Phenylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 1-phenylethanol (1.0 eq) in anhydrous diethyl ether is cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Phosphorus tribromide (0.4 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the slow addition of ice-cold water.

  • The organic layer is separated and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude 1-phenylethyl bromide.

Step 3: Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

This final step involves the formation of the ether linkage via the Williamson ether synthesis.[1][8][9][10]

Materials:

  • 6-phenyl-1-hexen-4-ol (from Step 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1-phenylethyl bromide (from Step 2)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sodium hydride (1.2 eq) is washed with hexanes to remove the mineral oil and suspended in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.

  • A solution of 6-phenyl-1-hexen-4-ol (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • A solution of 1-phenylethyl bromide (1.1 eq) in anhydrous THF is then added dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched by the careful addition of deionized water.

  • The mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The final product is purified by flash column chromatography.

Workflow_Ether_Synthesis start Start prep_alkoxide Prepare Alkoxide: 1. Wash NaH with hexanes. 2. Suspend NaH in anhydrous THF. 3. Add 6-phenyl-1-hexen-4-ol solution at 0°C. 4. Stir at room temperature for 1 hour. start->prep_alkoxide add_halide Add Alkyl Halide: 1. Add 1-phenylethyl bromide solution dropwise. 2. Stir at room temperature for 12-18 hours. prep_alkoxide->add_halide quench Quench Reaction: Carefully add deionized water. add_halide->quench extract Extraction: Extract with diethyl ether. quench->extract wash_dry Wash and Dry: 1. Wash with brine. 2. Dry over anhydrous MgSO4. extract->wash_dry purify Purification: 1. Filter and concentrate. 2. Purify by flash column chromatography. wash_dry->purify end End Product purify->end

Figure 2: Experimental workflow for the Williamson ether synthesis step.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis.

Table 1: Reagents for the Synthesis of 6-phenyl-1-hexen-4-ol

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g) or Volume (mL)Equivalents
3-Phenylpropanal134.1810.01.34 g1.0
Magnesium24.3112.00.29 g1.2
Allyl bromide120.9811.00.93 mL1.1

Table 2: Reagents for the Synthesis of 1-phenylethyl bromide

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g) or Volume (mL)Equivalents
1-Phenylethanol122.1610.01.22 g1.0
Phosphorus tribromide270.694.00.38 mL0.4

Table 3: Reagents for the Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g) or Volume (mL)Equivalents
6-phenyl-1-hexen-4-ol176.265.00.88 g1.0
Sodium Hydride (60%)24.00 (as NaH)6.00.24 g1.2
1-phenylethyl bromide185.065.51.02 g1.1

Table 4: Expected Yields

StepProductTheoretical Yield (g)Expected % Yield
16-phenyl-1-hexen-4-ol1.7670-85%
21-phenylethyl bromide1.8580-90%
31-Hexene, 6-phenyl-4-(1-phenylethoxy)-1.4760-75%

Logical Relationships in Synthesis Design

The choice of the Williamson ether synthesis dictates the retrosynthetic disconnection. The selection of which fragment becomes the nucleophile (alkoxide) and which becomes the electrophile (alkyl halide) is crucial for minimizing side reactions, such as elimination.

Retrosynthetic_Analysis cluster_disconnection Key Disconnection: C-O Ether Bond cluster_pathways Possible Synthetic Routes cluster_evaluation Evaluation and Selection Target Target Molecule: 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Intermediates Intermediate Precursors Target->Intermediates Retrosynthetic Analysis PathwayA Pathway A: Nucleophile: 6-phenyl-1-hexen-4-oxide Electrophile: 1-phenylethyl bromide Intermediates->PathwayA PathwayB Pathway B: Nucleophile: 1-phenylethoxide Electrophile: 6-phenyl-1-hexen-4-yl halide Intermediates->PathwayB EvaluationA Pathway A is preferred. Secondary halide can lead to some E2 elimination, but is generally feasible. PathwayA->EvaluationA EvaluationB Pathway B is disfavored. Formation of the halide at the allylic position of the hexenol is more complex and may lead to rearrangements. PathwayB->EvaluationB

Figure 3: Logical relationship in the selection of the synthetic pathway.

Conclusion

This technical guide presents a viable and detailed synthetic route to the novel compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. By employing a Grignard reaction and a Williamson ether synthesis, the target molecule can be assembled in three main steps from readily available starting materials. The provided exemplary protocols, quantitative data tables, and diagrams offer a comprehensive framework for the practical execution of this synthesis in a research and development setting. It is important to note that as this is a proposed synthesis for a novel compound, all experimental procedures should be conducted with appropriate safety precautions and analytical monitoring to characterize all intermediates and the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in public databases for the specific compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is limited. This guide provides a comprehensive overview of the existing computed data, supplemented with experimental data from structurally related compounds to offer a predictive profile. All data for the target compound, unless otherwise specified, is computationally derived and should be confirmed through empirical testing.

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a chemical entity with the molecular formula C20H24O.[1] Its structure, featuring a hexene backbone substituted with both a phenyl and a phenylethoxy group, suggests potential applications in organic synthesis and medicinal chemistry as a building block or a scaffold for more complex molecules. Substituted olefin derivatives are recognized as important structural motifs in numerous pharmaceutical compounds and natural products.[2] This guide aims to consolidate the known physicochemical properties and to propose standardized experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The physicochemical properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- are summarized below. Due to the lack of experimentally determined data, computed properties from public chemical databases are presented alongside experimental data for related compounds to provide context.

Quantitative Data Summary
Property1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Computed)1-Hexene (Experimental)6-phenyl-1-hexene (Experimental)
Molecular Formula C20H24O[1]C6H12[3]C12H16[4]
Molecular Weight 280.4 g/mol [1]84.16 g/mol [3][5]160.26 g/mol [4]
Boiling Point Not Available60-66 °C[3]216 °C[4]
Melting Point Not Available-219.6 °F (-139.8 °C)[5]-30.6 °C (estimate)[4]
Density Not Available0.678 g/mL at 25 °C[3]0.8839 g/mL[4]
Refractive Index Not Availablen20/D 1.388[3]1.5033[4]
Flash Point Not Available-15 °F (-26.1 °C)[5]>65 °C (>150 °F)[4]
LogP (Octanol/Water) Not Available3.393.58540[4]
Spectral Information

While experimental spectral data for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is not publicly available, predicted spectral information can be inferred from its structural motifs. The PubChem database indicates the existence of a 13C NMR spectrum for this compound.[1] For structurally similar compounds, detailed spectral data is available and can serve as a reference.[6]

Proposed Experimental Protocols

The following sections outline detailed methodologies for the potential synthesis and characterization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. These protocols are based on standard organic chemistry techniques and procedures reported for similar compounds.[7][8][9]

Synthesis Protocol: A Hypothetical Approach

A plausible synthetic route to 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- could involve a multi-step process, such as the Grignard reaction followed by etherification. The following is a generalized protocol.

Materials:

  • 1-bromo-3-phenylpropane

  • Acrylaldehyde

  • 1-phenylethanol

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Sulfuric acid

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 1-bromo-3-phenylpropane in anhydrous diethyl ether to form the corresponding Grignard reagent.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added dropwise to a solution of acrylaldehyde in anhydrous diethyl ether at a low temperature (e.g., 0 °C) to form the secondary alcohol intermediate, 1-phenylhex-5-en-3-ol.

  • Etherification: The alcohol intermediate is subsequently reacted with 1-phenylethanol under acidic conditions (e.g., catalytic sulfuric acid) to yield the target compound, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Etherification 1-bromo-3-phenylpropane 1-bromo-3-phenylpropane Grignard_Reagent Grignard_Reagent 1-bromo-3-phenylpropane->Grignard_Reagent  + Mg, Et2O Mg Mg Alcohol_Intermediate Alcohol_Intermediate Grignard_Reagent->Alcohol_Intermediate  + Acrylaldehyde Acrylaldehyde Acrylaldehyde Target_Compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Alcohol_Intermediate->Target_Compound  + 1-phenylethanol, H+ 1-phenylethanol 1-phenylethanol

Caption: Hypothetical three-step synthesis of the target compound.

Characterization Workflow

Following synthesis and purification, the identity and purity of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- would be confirmed through a standard battery of analytical techniques.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • NMR Spectroscopy: 1H and 13C NMR spectra will be acquired to elucidate the chemical structure and confirm the connectivity of atoms.

  • FTIR Spectroscopy: The presence of key functional groups (e.g., C=C, C-O-C, aromatic C-H) will be confirmed by their characteristic absorption bands.

  • Mass Spectrometry: High-resolution mass spectrometry will be used to determine the exact molecular weight and elemental composition. GC-MS can be employed to assess the purity of the sample.

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (HRMS, GC-MS) Start->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Standard workflow for structural characterization.

Potential Biological Activity

While no specific biological activities have been reported for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, the broader class of substituted olefin derivatives has been investigated for various therapeutic applications. Studies have shown that some substituted olefin compounds exhibit anticancer, antimalarial, and antituberculosis activities.[2] Furthermore, other complex substituted hexene derivatives have been explored for their potential as analgesics, anti-inflammatory, anticonvulsant, and antihypoxic agents.[10] Any future research into the biological profile of the title compound would likely begin with screening in these areas.

Conclusion

This technical guide provides a summary of the currently available information on the physicochemical properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The limited experimental data necessitates a predictive approach based on computed values and data from analogous structures. The proposed experimental protocols offer a starting point for the empirical synthesis and characterization of this compound, which may serve as a valuable molecule in the fields of chemical synthesis and drug discovery. Further research is required to validate these predicted properties and to explore its potential biological activities.

References

Spectroscopic and Synthetic Profile of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for the compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- . Due to the limited availability of direct experimental data in public databases, this document combines existing mass spectrometry information with predicted spectroscopic characteristics for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, detailed, generalized experimental protocols for its synthesis and characterization are presented to facilitate further research and application in relevant fields.

Compound Identification

IUPAC Name 3-(1-phenylethoxy)hex-5-enylbenzene
Synonyms 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-
Molecular Formula C₂₀H₂₄O[1]
Molecular Weight 280.4 g/mol [1]
Chemical Structure Chemical Structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry data is available from the PubChem database.[1]

Property Value Source
Molecular Weight 280.4 g/mol PubChem[1]
Exact Mass 280.182715385PubChem[1]
Infrared (IR) Spectroscopy (Predicted)
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C=C (alkene)1640 - 1680Stretching
=C-H (alkene)3010 - 3095Stretching
C-O-C (ether)1050 - 1150Stretching
C-H (alkane)2850 - 2960Stretching
Aromatic C=C1400 - 1600Ring stretching
Aromatic C-H3000 - 3100Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental ¹H and ¹³C NMR spectra are not currently available in public repositories. The following tables outline the predicted chemical shifts (δ) for the key protons and carbons in the molecule.

¹H NMR (Predicted)

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
=CH₂4.9 - 5.1m2H
-CH=5.7 - 5.9m1H
Ph-CH(O)-4.3 - 4.5q1H
-O-CH-3.5 - 3.8m1H
Ph-CH₂-2.5 - 2.8m2H
-CH₂- (aliphatic)1.5 - 2.4m4H
-CH₃1.3 - 1.5d3H
Aromatic H7.1 - 7.4m10H

¹³C NMR

While no complete experimental spectrum is available, some data exists in PubChem.[1] A full assignment based on prediction is provided below.

Carbon Environment Predicted Chemical Shift (ppm)
-CH₃20 - 25
Aliphatic -CH₂-30 - 45
-CH(O)-75 - 85
Ph-CH(O)-70 - 80
=CH₂114 - 118
-CH=138 - 142
Aromatic C125 - 130
Aromatic C (ipso)140 - 145

Proposed Synthesis and Characterization Workflow

As no specific synthesis protocol for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is documented, a plausible synthetic route would involve the Williamson ether synthesis. This would entail the reaction of 6-phenyl-1-hexen-4-ol with 1-phenylethyl bromide in the presence of a base.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactant1 6-phenyl-1-hexen-4-ol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 1-phenylethyl bromide Reactant2->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Product 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Workup Aqueous Workup Product->Workup Reaction->Product Extraction Solvent Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography MS Mass Spectrometry Chromatography->MS NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR IR IR Spectroscopy Chromatography->IR Final Pure Characterized Compound MS->Final NMR->Final IR->Final

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocols

General Synthesis Protocol (Williamson Ether Synthesis)
  • Preparation: To a solution of 6-phenyl-1-hexen-4-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 1-phenylethyl bromide (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- .

Spectroscopic Characterization Protocols
  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be employed.

    • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

    • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an attenuated total reflectance (ATR) accessory can be used.

    • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • ¹H NMR Analysis: Acquire the proton NMR spectrum using a standard pulse sequence.

    • ¹³C NMR Analysis: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. For enhanced sensitivity, a larger number of scans may be required.

Logical Relationship Diagram for Spectroscopic Analysis

G cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Compound Purified Compound MS_Exp Acquire Mass Spectrum Compound->MS_Exp IR_Exp Acquire IR Spectrum Compound->IR_Exp NMR_Exp Acquire ¹H & ¹³C NMR Spectra Compound->NMR_Exp MS_Data Molecular Weight & Fragment Ions MS_Exp->MS_Data Structure Structural Elucidation MS_Data->Structure IR_Data Functional Groups (C=C, C-O-C, Ar) IR_Exp->IR_Data IR_Data->Structure NMR_Data Chemical Environment of H & C Atoms NMR_Exp->NMR_Data NMR_Data->Structure Final_Structure Confirmed Structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Structure->Final_Structure

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- . The provided general experimental protocols and logical workflows offer a foundational framework for researchers to synthesize and characterize this compound. Further experimental validation is necessary to confirm the predicted spectroscopic features and to explore the potential applications of this molecule in various scientific domains, including drug development.

References

"CAS number lookup for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification

The primary identifier for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is its CAS number.

IdentifierValue
CAS Number Not available
IUPAC Name 3-(1-phenylethoxy)hex-5-enylbenzene[1]
Molecular Formula C₂₀H₂₄O[1]
Synonyms 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, 3-(1-phenylethoxy)hex-5-enylbenzene, CHEBI:144327[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. No experimental data for properties such as melting point, boiling point, or solubility were found.

PropertyValueSource
Molecular Weight 280.4 g/mol PubChem[1]
XLogP3 5.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 7PubChem (Computed)[1]

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. References to mass spectrometry and ¹³C NMR data exist, suggesting the compound has been synthesized and characterized, but the detailed experimental protocols and the resulting data are not publicly available.[1]

Experimental Protocols

No detailed experimental protocols for the synthesis, purification, or analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- were found in the available literature.

Quantitative Data

Beyond the computed properties listed above, no quantitative experimental data (e.g., solubility, stability, pharmacokinetic parameters) were identified.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Consequently, no associated signaling pathways have been described.

Visualizations

Given the absence of specific experimental workflows and signaling pathways, the following diagrams illustrate a hypothetical workflow for the synthesis and characterization of this compound and a representation of its structural components.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_product Final Product start Starting Materials (e.g., 6-phenyl-1-hexen-4-ol and (1-bromoethyl)benzene) reaction Etherification Reaction (e.g., Williamson ether synthesis) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup chromatography Column Chromatography workup->chromatography product Pure 1-Hexene, 6-phenyl-4- (1-phenylethoxy)- chromatography->product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ftir FTIR Spectroscopy product->nmr product->ms product->ftir

Caption: Hypothetical workflow for synthesis and characterization.

G cluster_components Structural Components cluster_sub_phenylethoxy Phenylethoxy Components compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- hexene 1-Hexene Backbone compound->hexene phenyl1 Phenyl Group (at position 6) compound->phenyl1 ether Ether Linkage (at position 4) compound->ether phenylethoxy 1-Phenylethoxy Group compound->phenylethoxy ethyl Ethyl Group phenylethoxy->ethyl phenyl2 Phenyl Group phenylethoxy->phenyl2

Caption: Structural components of the target molecule.

References

An In-Depth Technical Guide to the Isomers of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of the novel chemical entity 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous chemical structures and established principles of organic chemistry to present a detailed analysis of its potential isomers, proposed synthetic routes, expected physicochemical and spectroscopic properties, and plausible biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related substituted hexene phenyl ether derivatives.

Introduction to 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- and its Isomeric Landscape

The compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Molecular Formula: C₂₀H₂₄O) is a complex organic molecule featuring a hexene backbone, a phenyl substituent, and a phenylethoxy group. The presence of multiple chiral centers and a double bond gives rise to a rich isomeric landscape, including constitutional isomers, diastereomers, and enantiomers. Understanding the distinct properties and potential biological activities of each isomer is crucial for any drug development or chemical biology research program.

Structural Features and Potential Isomerism

The core structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- possesses two stereocenters: one at the carbon bearing the phenylethoxy group (C4 of the hexene chain) and another at the benzylic carbon of the 1-phenylethoxy moiety. Additionally, the double bond between C1 and C2 of the hexene chain can, in some constitutional isomers, exhibit E/Z isomerism.

The primary isomers of interest include:

  • Constitutional Isomers: Variations in the connectivity of the atoms, such as the position of the double bond or the substituents on the hexene chain and phenyl rings.

  • Stereoisomers:

    • Enantiomers: Non-superimposable mirror images arising from the chiral centers.

    • Diastereomers: Stereoisomers that are not mirror images of each other, which will have distinct physical properties.

A systematic nomenclature is essential to distinguish between these isomers. For example, (4R,1'R)-6-phenyl-4-(1'-phenylethoxy)hex-1-ene and (4S,1'S)-6-phenyl-4-(1'-phenylethoxy)hex-1-ene would be a pair of enantiomers.

Physicochemical and Spectroscopic Data

Predicted Physicochemical Properties
PropertyPredicted Value RangeJustification
Molecular Weight 280.42 g/mol Calculated from the molecular formula C₂₀H₂₄O.
Boiling Point > 300 °CHigh molecular weight and presence of aromatic rings suggest a high boiling point.
Melting Point Variable (likely a viscous oil at room temp.)The lack of significant hydrogen bonding and conformational flexibility may prevent efficient crystal packing.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane).The large hydrophobic hydrocarbon structure will dominate its solubility profile.
LogP ~5-6Estimated based on the lipophilic nature of the phenyl and hexene groups.
Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic Protons: 6.5-8.0 ppm (complex multiplets). Benzylic and Allylic Protons: 2.0-3.0 ppm. Protons adjacent to Ether Oxygen: 3.4-4.5 ppm.[1] Vinyl Protons: 4.9-5.8 ppm.
¹³C NMR Aromatic Carbons: 120-150 ppm.[2] Carbons adjacent to Ether Oxygen: 50-80 ppm.[1] Alkene Carbons: 110-140 ppm. Aliphatic Carbons: 20-40 ppm.
Mass Spec. Molecular Ion (M+): m/z = 280 (may be weak). Major Fragments: Cleavage at the C-O bonds and benzylic positions. Common fragments would include those corresponding to the phenylethyl cation and phenylhexyl cation.
IR Spectroscopy C-O Stretch (Ether): 1000-1300 cm⁻¹ (strong). C=C Stretch (Alkene): ~1640 cm⁻¹. Aromatic C-H Stretch: ~3030 cm⁻¹. Aliphatic C-H Stretch: 2850-2960 cm⁻¹.

Experimental Protocols

The synthesis of specific isomers of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- can be approached through a stereoselective Williamson ether synthesis. The following is a proposed experimental protocol.

Proposed Synthesis: Stereoselective Williamson Ether Synthesis

This synthesis involves the reaction of a chiral alcohol with a chiral alkyl halide in the presence of a base.

Reactants:

  • (R)- or (S)-6-phenylhex-1-en-4-ol

  • (R)- or (S)-1-phenylethyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (R)-6-phenylhex-1-en-4-ol (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of (S)-1-phenylethyl bromide (1 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (4R,1'S)-6-phenyl-4-(1'-phenylethoxy)hex-1-ene.

Characterization Workflow

The synthesized product should be characterized using a suite of analytical techniques to confirm its structure and purity.

Workflow:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (High Resolution): To confirm the molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric purity of the synthesized isomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, the presence of the phenyl ether moiety suggests potential for biological activity. Phenyl ether derivatives are known to exhibit a range of bioactivities, including antimicrobial and antioxidant effects.[3][4][5]

Potential Antimicrobial Activity

Many natural and synthetic phenyl ethers display antimicrobial properties.[3][4][5] The lipophilic nature of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- may allow it to intercalate into bacterial cell membranes, disrupting their integrity and leading to cell death.

Potential Antioxidant Activity and Hypothetical Signaling Pathway

Phenolic compounds and their ether derivatives can act as antioxidants by scavenging free radicals.[6][7] This activity is often mediated through the modulation of cellular signaling pathways involved in the oxidative stress response. A hypothetical signaling pathway is presented below.

Hypothetical Antioxidant Signaling Pathway:

G cluster_0 Cellular Environment cluster_1 Cytoplasm ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Isomer Nrf2 Nrf2 Compound->Nrf2 Directly activates or prevents Keap1 binding Keap1->Nrf2 Sequesters and promotes degradation of Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Hypothetical activation of the Nrf2-ARE antioxidant pathway.

In this proposed mechanism, the compound could potentially activate the Nrf2 transcription factor, either directly or by interfering with its inhibitor, Keap1. Activated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes, thereby mitigating cellular damage from Reactive Oxygen Species (ROS).[8][9][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the isomers of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The proposed synthetic routes, expected analytical data, and potential biological activities offer a solid starting point for researchers. Further experimental validation is required to confirm these hypotheses and to fully elucidate the chemical and biological properties of this intriguing class of molecules. The structural complexity and potential for diverse biological activities make these compounds promising candidates for further investigation in medicinal chemistry and drug discovery.

Diagrams

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Alcohol (R)-6-phenylhex-1-en-4-ol Alkoxide Alkoxide Formation Alcohol->Alkoxide AlkylHalide (S)-1-phenylethyl bromide SN2 SN2 Nucleophilic Substitution AlkylHalide->SN2 Base Sodium Hydride (NaH) Base->Alkoxide Solvent Anhydrous DMF Solvent->SN2 Alkoxide->SN2 Workup Aqueous Workup & Extraction SN2->Workup Purification Flash Column Chromatography Workup->Purification Product (4R,1'S)-6-phenyl-4-(1'-phenylethoxy)hex-1-ene Purification->Product

Caption: Proposed workflow for the Williamson ether synthesis.

G Crude_Product Crude Synthesized Product NMR_1H_13C ¹H and ¹³C NMR Crude_Product->NMR_1H_13C MS High-Resolution Mass Spectrometry Crude_Product->MS Chiral_HPLC Chiral HPLC Crude_Product->Chiral_HPLC FTIR FTIR Spectroscopy Crude_Product->FTIR Structural_Confirmation Structural Confirmation NMR_1H_13C->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity and Isomeric Ratio Chiral_HPLC->Purity_Assessment FTIR->Structural_Confirmation Final_Characterized_Product Final Characterized Isomer Structural_Confirmation->Final_Characterized_Product Purity_Assessment->Final_Characterized_Product

Caption: Analytical workflow for product characterization.

References

The Vinyl Frontier: An In-depth Technical Guide to the Reactivity of the Vinyl Group in 1-Hexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The terminal vinyl group of 1-hexene and its derivatives is a versatile functional handle, offering a gateway to a diverse array of chemical transformations. Its reactivity is governed by the electron-rich π-system of the double bond, making it susceptible to attack by electrophiles, radicals, and organometallic reagents. Understanding and controlling the reactivity of this moiety is paramount in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the key reactions involving the vinyl group of 1-hexene derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electrophilic Addition Reactions

The π-electrons of the vinyl group are readily attacked by electrophiles, leading to the formation of a carbocation intermediate, which is then quenched by a nucleophile. The regioselectivity of these additions is a critical consideration.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. The hydroboration step involves the addition of a borane reagent (e.g., BH₃•THF or 9-BBN) to the vinyl group, where the boron atom adds to the terminal carbon and the hydrogen atom adds to the internal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.[1]

The high regioselectivity of this reaction is a key synthetic advantage. For 1-hexene, the hydroboration-oxidation typically yields 1-hexanol with high selectivity over 2-hexanol.

Table 1: Regioselectivity of Hydroboration-Oxidation of 1-Hexene

Borane ReagentProduct Ratio (1-Hexanol : 2-Hexanol)Reference
BH₃•THF~94 : 6[2]
9-BBN>99 : 1
Experimental Protocol: Hydroboration-Oxidation of 1-Hexene

Materials:

  • 1-Hexene

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with nitrogen.

  • 1-Hexene (e.g., 8.4 g, 100 mmol) and anhydrous THF (100 mL) are added to the flask.

  • The flask is cooled in an ice bath, and the BH₃•THF solution (e.g., 35 mL, 35 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 25°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The flask is cooled again in an ice bath, and the 3 M NaOH solution (40 mL) is added cautiously, followed by the slow, dropwise addition of 30% H₂O₂ (40 mL), keeping the temperature below 30°C.

  • The mixture is then heated to 50°C and stirred for 1 hour.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-hexanol. Purification can be achieved by distillation.

Workflow for Hydroboration-Oxidation:

G cluster_prep Preparation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup A Setup inert atmosphere (N2 or Ar) B Add 1-Hexene and anhydrous THF A->B C Cool to 0°C B->C D Add BH3-THF dropwise C->D E Stir at room temperature D->E F Cool to 0°C E->F G Add NaOH (aq) F->G H Add H2O2 (aq) dropwise G->H I Heat to 50°C H->I J Phase Separation I->J K Extraction with Et2O J->K L Washing and Drying K->L M Solvent Removal L->M N Purification (Distillation) M->N

Caption: Experimental workflow for the hydroboration-oxidation of 1-hexene.

Radical Reactions

The vinyl group of 1-hexene derivatives can also undergo radical addition reactions. These reactions are typically initiated by a radical initiator and can proceed with anti-Markovnikov selectivity.

Radical Addition of HBr

In the presence of peroxides, the addition of hydrogen bromide (HBr) to 1-hexene proceeds via a radical chain mechanism, resulting in the formation of 1-bromohexane as the major product. This is in contrast to the electrophilic addition of HBr in the absence of peroxides, which follows Markovnikov's rule to give 2-bromohexane.

Table 2: Regioselectivity of HBr Addition to 1-Hexene

ConditionsMajor ProductMinor Product
No Peroxides2-Bromohexane1-Bromohexane
With Peroxides1-Bromohexane2-Bromohexane

Organometallic Reactions

Organometallic catalysts play a crucial role in the functionalization of the vinyl group in 1-hexene derivatives, enabling important transformations such as polymerization and metathesis.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of α-olefins like 1-hexene. The polymerization proceeds via a coordination-insertion mechanism, leading to the formation of poly(1-hexene). The properties of the resulting polymer, such as molecular weight and tacticity, are highly dependent on the specific catalyst system and reaction conditions.

Mechanism of Ziegler-Natta Polymerization:

G cluster_catalyst Catalyst Active Site cluster_reaction Polymerization Steps cluster_polymer Resulting Polymer Catalyst [Ti]-R (Active Catalyst) Coordination Coordination of 1-Hexene Catalyst->Coordination π-complex formation Insertion Migratory Insertion Coordination->Insertion Forms new C-C bond Propagation Chain Propagation Insertion->Propagation Repeats with more monomer Polymer [Ti]-(CH2-CH(Butyl))n-R Propagation->Polymer

Caption: Simplified mechanism of Ziegler-Natta polymerization of 1-hexene.

Experimental Protocol: Ziegler-Natta Polymerization of 1-Hexene

Materials:

  • 1-Hexene (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane or toluene

  • Methanol

  • Hydrochloric acid (HCl) solution (10%)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A Schlenk flask equipped with a magnetic stirrer is thoroughly dried and filled with an inert atmosphere.

  • Anhydrous solvent (e.g., heptane) is added to the flask, followed by the triethylaluminum co-catalyst via syringe.

  • The TiCl₄ catalyst is then added slowly to the stirred solution at a controlled temperature (e.g., 0°C). The molar ratio of Al to Ti is a critical parameter and is typically in the range of 2:1 to 5:1.

  • The catalyst mixture is aged for a specific period (e.g., 30 minutes) at a controlled temperature.

  • 1-Hexene is then introduced into the reactor. The polymerization is typically carried out at a specific temperature (e.g., 50-70°C) and pressure.

  • The reaction is quenched after a desired time by the addition of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl.

  • The polymer is then filtered, washed with methanol, and dried under vacuum.

Olefin Metathesis

Olefin metathesis, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), is a powerful tool for the formation of new carbon-carbon double bonds. For 1-hexene, self-metathesis leads to the formation of 5-decene and ethylene. Cross-metathesis with other olefins allows for the synthesis of a wide range of functionalized alkenes.

Table 3: Representative Yields in Olefin Metathesis of 1-Hexene Derivatives

Metathesis TypeCatalystCross-PartnerProductYield (%)Reference
Self-metathesisGrubbs' 2nd Gen.-5-Decene~85
Cross-metathesisGrubbs' 2nd Gen.Styrene1-Phenyl-1-heptene~70

Conclusion

The vinyl group in 1-hexene derivatives exhibits a rich and varied reactivity, providing access to a multitude of chemical structures. The choice of reaction conditions and catalysts allows for precise control over the outcome of the transformations. For researchers in drug development and materials science, a thorough understanding of these reactions is essential for the rational design and synthesis of new molecules with desired properties. The data and protocols presented in this guide serve as a foundational resource for harnessing the synthetic potential of this versatile functional group.

References

The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a phenoxy group onto an alkene moiety significantly modulates its electronic properties and, consequently, its reactivity. This guide provides a comprehensive analysis of the electronic effects of substituted phenoxy groups on the double bond, exploring how these effects influence the alkene's behavior in key chemical transformations. Through a detailed examination of spectroscopic data, Hammett correlations, and reactivity in electrophilic additions, cycloadditions, and polymerizations, this document serves as a technical resource for researchers leveraging phenoxy-substituted alkenes in synthetic chemistry and drug development.

Introduction

Phenoxy-substituted alkenes, commonly known as aryl vinyl ethers, are a class of organic compounds where an alkene is connected to a phenyl ring through an oxygen atom. The oxygen atom's lone pairs can engage in resonance with both the aromatic ring and the alkene's π-system, leading to a complex interplay of electronic effects that govern the reactivity of the double bond. Understanding and quantifying these effects are crucial for predicting and controlling the outcomes of reactions involving these motifs, which are valuable intermediates in the synthesis of polymers, natural products, and pharmacologically active molecules.

This guide will delve into the fundamental electronic principles, present quantitative data to illustrate these effects, provide detailed experimental protocols for their study, and visualize the underlying concepts.

Electronic Effects: A Duality of Inductive and Resonance Contributions

The phenoxy substituent exerts two primary electronic effects on the alkene:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the alkene's σ-framework. This effect deactivates the double bond towards electrophilic attack.

  • Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the π-system of the alkene, increasing the electron density of the double bond. This mesomeric effect strongly activates the double bond, particularly at the β-carbon, making it highly susceptible to electrophilic attack.

In most cases, the resonance effect dominates, rendering phenoxy-substituted alkenes as electron-rich olefins. The overall electronic character, however, can be finely tuned by introducing substituents on the phenyl ring. Electron-donating groups (EDGs) on the phenoxy moiety enhance the +M effect, further enriching the alkene, while electron-withdrawing groups (EWGs) diminish the +M effect and amplify the -I effect, reducing the alkene's nucleophilicity.

Electronic_Effects Phenoxy Phenoxy Alkene Alkene Phenoxy->Alkene -I (Inductive Withdrawal) Phenoxy->Alkene +M (Resonance Donation)

Caption: Dueling electronic effects of a phenoxy substituent on an alkene.

Quantitative Analysis: Hammett Correlations

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates (k) and equilibrium constants. The substituent constant (σ) reflects the electronic nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

For reactions involving phenoxy-substituted alkenes, a Hammett plot can be constructed by correlating the reaction rates of a series of alkenes with differently substituted phenoxy groups against the corresponding Hammett σ constants. A negative ρ value indicates that electron-donating groups accelerate the reaction, which is characteristic of electrophilic attack on the alkene where a positive charge develops in the transition state.

Table 1: Hammett Substituent Constants (σ) for Common Para-Substituents

Substituent (X)σₚ
-OCH₃-0.27
-CH₃-0.17
-H0.00
-Cl0.23
-Br0.23
-CN0.66
-NO₂0.78

Data sourced from various standard texts on physical organic chemistry.

Spectroscopic Evidence of Electronic Effects

NMR and IR spectroscopy provide direct evidence of the electronic influence of the phenoxy group on the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectra, the vinylic protons of phenoxy-substituted alkenes exhibit characteristic chemical shifts. The terminal (=CH₂) protons are typically shielded due to the +M effect of the oxygen, appearing at a higher field compared to unsubstituted alkenes. Substituents on the phenoxy ring modulate these chemical shifts.

In ¹³C NMR spectra, the β-carbon of the vinyl group is significantly shielded due to increased electron density from resonance, while the α-carbon is deshielded.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Vinyloxy Group of Substituted Phenyl Vinyl Ethers (in CDCl₃)

Substituent (p-X)Hβ (cis)Hβ (trans)
-OCH₃6.554.654.35148.595.0
-H6.604.704.40148.196.2
-Cl6.584.754.45147.597.0
-NO₂6.704.904.60146.898.5

Note: These are approximate values compiled from various sources and are for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The C=C stretching frequency in the IR spectrum is also sensitive to the electronic environment. The +M effect of the phenoxy group weakens the C=C bond, leading to a lower stretching frequency compared to simple alkenes. Electron-withdrawing substituents on the phenoxy ring will increase the C=C bond order and shift this absorption to a higher wavenumber.

Table 3: Approximate C=C Stretching Frequencies for Substituted Phenyl Vinyl Ethers

Substituent (p-X)C=C Stretch (cm⁻¹)
-OCH₃~1635
-H~1640
-Cl~1645
-NO₂~1650

Note: These are approximate values and can be influenced by the physical state of the sample and other molecular vibrations.

Reactivity of Phenoxy-Substituted Alkenes

The electron-rich nature of the double bond in phenoxy-substituted alkenes dictates their reactivity, making them excellent substrates for electrophilic reactions.

Electrophilic Addition

Phenoxy-substituted alkenes readily undergo electrophilic addition reactions. The reaction proceeds via a highly stabilized α-oxycarbocation intermediate, following Markovnikov's rule where the electrophile adds to the β-carbon. The rate of this reaction is highly sensitive to the substituents on the phenoxy ring.

Electrophilic_Addition Aryl_Vinyl_Ether Aryl Vinyl Ether Carbocation_Intermediate α-Oxycarbocation (Resonance Stabilized) Aryl_Vinyl_Ether->Carbocation_Intermediate + E+ (slow) Electrophile E+ Electrophile->Carbocation_Intermediate Product Addition Product Carbocation_Intermediate->Product + Nu- (fast) Nucleophile Nu- Nucleophile->Product

Caption: Mechanism of electrophilic addition to an aryl vinyl ether.

Cycloaddition Reactions

As electron-rich dienophiles, phenoxy-substituted alkenes are excellent partners in Diels-Alder and other cycloaddition reactions. They react readily with electron-deficient dienes. The rates and regioselectivity of these reactions are influenced by the electronic nature of the substituents on the phenoxy ring. For instance, kinetic studies of Diels-Alder reactions between (E)-2-aryl-1-cyano-1-nitroethenes and ethyl vinyl ether show a correlation with Hammett constants, indicating the electronic nature of the reaction[1].

Cationic Polymerization

The high reactivity of the double bond towards electrophiles makes vinyl ethers, including aryl vinyl ethers, prime monomers for cationic polymerization. The polymerization is initiated by a cationic species and proceeds through a chain-growth mechanism involving carbocationic intermediates. The substituents on the phenoxy ring can influence the rate of polymerization and the properties of the resulting polymer.

Experimental Protocols

Synthesis of p-Substituted Phenyl Vinyl Ethers

A general and robust method for the synthesis of aryl vinyl ethers is the palladium-catalyzed transvinylation of phenols with a vinylating agent like ethyl vinyl ether[2].

Materials:

  • Substituted phenol (e.g., p-methoxyphenol, p-chlorophenol, p-nitrophenol) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 1,10-Phenanthroline (0.03 eq)

  • Ethyl vinyl ether (excess, e.g., 12 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate in dichloromethane.

  • Add a solution of 1,10-phenanthroline in dichloromethane dropwise to the palladium solution and stir for 30 minutes at room temperature to generate the catalyst in situ.

  • To this catalyst solution, add the substituted phenol and an excess of ethyl vinyl ether.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted phenyl vinyl ether.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis_Workflow Start Start Catalyst_Prep Prepare Pd Catalyst (Pd(OAc)₂ + 1,10-Phenanthroline in DCM) Start->Catalyst_Prep Reaction_Setup Combine Catalyst, Phenol, and Ethyl Vinyl Ether Catalyst_Prep->Reaction_Setup Reaction Stir at RT for 24h Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, IR Spectroscopy Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of substituted phenyl vinyl ethers.

Kinetic Study of Electrophilic Bromination (A Representative Reaction)

This protocol outlines a method to determine the relative rates of bromination for a series of substituted phenyl vinyl ethers, which can be used to construct a Hammett plot.

Materials:

  • Series of p-substituted phenyl vinyl ethers

  • Bromine solution in a suitable solvent (e.g., CCl₄ or acetic acid) of known concentration

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each substituted phenyl vinyl ether and the bromine solution at known concentrations.

  • In a cuvette, mix a solution of the phenyl vinyl ether with the solvent.

  • Initiate the reaction by adding a small, known volume of the bromine solution to the cuvette and start monitoring the absorbance of bromine at its λ_max over time. The disappearance of the bromine color indicates the progress of the reaction.

  • The reaction should be run under pseudo-first-order conditions, with a large excess of the vinyl ether compared to bromine.

  • The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(Absorbance) versus time.

  • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the vinyl ether.

  • Repeat the experiment for each substituted phenyl vinyl ether.

  • Construct a Hammett plot by plotting log(k_X / k_H) versus the σ_p constant for each substituent X. The slope of this plot will be the reaction constant, ρ.

Kinetic_Study Prepare_Solutions Prepare Stock Solutions (Vinyl Ethers, Bromine) Mix_Reactants Mix Vinyl Ether and Bromine in Cuvette Prepare_Solutions->Mix_Reactants Monitor_Reaction Monitor Absorbance of Bromine over Time Mix_Reactants->Monitor_Reaction Calculate_k_prime Determine Pseudo-First-Order Rate Constant (k') Monitor_Reaction->Calculate_k_prime Calculate_k Calculate Second-Order Rate Constant (k) Calculate_k_prime->Calculate_k Repeat Repeat for Each Substituted Vinyl Ether Calculate_k->Repeat Hammett_Plot Construct Hammett Plot Repeat->Hammett_Plot

Caption: Workflow for a kinetic study of electrophilic bromination.

Conclusion

The electronic effects of phenoxy substituents on alkenes are a powerful tool for tuning the reactivity of the double bond. The dominant +M effect of the oxygen atom renders the alkene electron-rich and highly susceptible to electrophilic attack, while substituents on the phenyl ring provide a means for fine-tuning this reactivity. A thorough understanding of these principles, supported by quantitative data from Hammett correlations and spectroscopic analysis, is essential for the rational design of synthetic strategies and the development of new molecules with desired properties in materials science and medicinal chemistry. The experimental protocols provided herein offer a practical framework for further investigation into this important class of compounds.

References

Methodological & Application

Application Note: 1H and 13C NMR Analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol and analysis for the structural elucidation of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific compound, this note utilizes predicted NMR data to serve as a reference for researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines standard experimental procedures for sample preparation and data acquisition, presents the predicted spectral data in a clear tabular format, and offers a comprehensive interpretation of the ¹H and ¹³C NMR spectra. Furthermore, logical workflows for NMR analysis are visualized using Graphviz diagrams to facilitate understanding.

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a benzylic ether containing multiple stereocenters and distinct chemical environments. Its structural complexity, featuring both aliphatic and aromatic moieties, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Together, these techniques allow for the unambiguous confirmation of the compound's structure. This application note serves as a practical guide for the NMR analysis of this and structurally related molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic shielding of each nucleus.

Structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-:

(Note: "Ph" denotes a phenyl group, C₆H₅)

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.15 - 7.35m-10HAr-H (both phenyl rings)
5.75 - 5.85m-1H=CH -
4.95 - 5.05m-2H=CH
4.40 - 4.50q6.51HO-CH (CH₃)-Ph
3.70 - 3.80m-1HO-CH -(CH₂)₂-Ph
2.55 - 2.70t7.52HPh-CH ₂-
2.20 - 2.30m-2H-CH ₂-CH=CH₂
1.70 - 1.85m-2HPh-CH₂-CH ₂-
1.35 - 1.45d6.53HO-CH(CH ₃)-Ph
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
142.5Ar-C (quaternary)
142.0Ar-C (quaternary)
138.0=C H-
128.5Ar-C H
128.3Ar-C H
127.8Ar-C H
127.5Ar-C H
126.5Ar-C H
126.0Ar-C H
115.0=C H₂
80.0O-C H-
78.0O-C H-
38.0-C H₂-CH=CH₂
35.0Ph-C H₂-
32.0Ph-CH₂-C H₂-
24.0O-CH(C H₃)-Ph

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.

    • Place the sample into the NMR magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

  • ¹H NMR Acquisition Parameters (Typical for 500 MHz):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters (Typical for 125 MHz):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking and Integration reference->analyze assign Assign Signals analyze->assign structure Confirm Structure assign->structure

Caption: A flowchart illustrating the major steps in NMR analysis, from sample preparation to structural confirmation.

Logical Workflow for NMR Spectral Interpretation

interpretation_workflow cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis start Obtain Processed ¹H and ¹³C Spectra chem_shift_h Analyze Chemical Shifts (Functional Groups) start->chem_shift_h num_signals Count Number of Signals (Unique Carbons) start->num_signals integration Analyze Integration (Proton Ratios) chem_shift_h->integration multiplicity Analyze Multiplicity (Neighboring Protons) integration->multiplicity coupling Analyze Coupling Constants (Connectivity) multiplicity->coupling combine Combine ¹H and ¹³C Data (Correlate Proton and Carbon Data) coupling->combine chem_shift_c Analyze Chemical Shifts (Carbon Types: sp³, sp², sp) num_signals->chem_shift_c dept Use DEPT (optional) (CH, CH₂, CH₃) chem_shift_c->dept dept->combine propose Propose Structure Fragments combine->propose assemble Assemble Fragments propose->assemble confirm Confirm Final Structure assemble->confirm

Caption: A diagram showing the logical steps for interpreting ¹H and ¹³C NMR spectra to determine a molecule's structure.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The tabulated predicted data serves as a valuable reference for spectral assignment. The detailed experimental protocols and logical workflow diagrams offer a robust framework for researchers engaged in the synthesis and characterization of novel organic compounds. While predicted data is a useful starting point, experimental verification remains the gold standard for structural elucidation.

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the aromatic ether, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Due to the absence of published experimental mass spectra for this specific compound, this document provides a theoretical fragmentation analysis based on established principles of mass spectrometry. The note outlines a standard experimental protocol for acquiring the mass spectrum and presents a table of predicted major fragment ions and their corresponding m/z values. A proposed fragmentation pathway is visualized using a Graphviz diagram. This information can serve as a guide for researchers working with this or structurally similar compounds in identifying and characterizing them via mass spectrometry.

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a compound containing multiple functional groups that influence its fragmentation behavior under electron ionization. These include a terminal alkene, a phenyl group, and an ether linkage. Understanding the characteristic fragmentation of this molecule is crucial for its identification in complex mixtures and for structural elucidation in various research and development settings.

The fragmentation of organic molecules in EI-MS is a reproducible process that provides a unique "fingerprint" for a given compound. The primary fragmentation pathways for the title compound are expected to involve cleavages at the ether linkage, benzylic positions, and allylic positions, leading to the formation of stable carbocations and radicals.[1][2][3] Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[2] For ethers, common fragmentation mechanisms include α-cleavage and inductive cleavage.[4][5][6][7] Alkenes often undergo allylic cleavage, resulting in resonance-stabilized cations.[3]

Experimental Protocol

This section outlines a typical experimental protocol for the analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[8]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1000 amu/s.

Sample Preparation:

A dilute solution of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Predicted Fragmentation Pattern

The structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Molecular Weight: 280.4 g/mol [9]) suggests several likely fragmentation pathways upon electron ionization. The molecular ion [M]•+ is expected to be observed, followed by fragmentation at key bonds.

Table 1: Predicted Major Fragment Ions for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

m/zProposed Fragment IonDescription of Cleavage
280[C20H24O]•+Molecular Ion
175[C12H15O]+Cleavage of the C-C bond beta to the ether oxygen on the hexene chain
121[C8H9O]+Cleavage of the C-O bond with charge retention on the phenylethoxy moiety
105[C7H5O]+ or [C8H9]+Benzylic cleavage of the phenylethoxy group (loss of CH3) or tropylium ion formation from the phenyl end of the hexene chain. The tropylium ion at m/z 91 is a very common fragment for alkyl-substituted benzenes.[1][2][10]
91[C7H7]+Tropylium ion, formed from rearrangement of the benzyl cation from the phenyl-ethyl end.
77[C6H5]+Phenyl cation, resulting from loss of the alkyl chain from the phenyl-substituted end.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Fragmentation_Pathway M [C20H24O]•+ m/z = 280 (Molecular Ion) F1 [C12H15O]+ m/z = 175 M->F1 Loss of C8H9• F2 [C8H9O]+ m/z = 121 M->F2 Loss of C12H15• F3 [C8H9]+ m/z = 105 M->F3 Loss of C12H15O• F6 [C7H5O]+ m/z = 105 F2->F6 Loss of CH4 F4 [C7H7]+ m/z = 91 (Tropylium Ion) F3->F4 Rearrangement F5 [C6H5]+ m/z = 77 F3->F5 Loss of C2H2

Caption: Proposed EI-MS fragmentation pathway of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Conclusion

This application note provides a theoretical framework for the mass spectrometric analysis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The predicted fragmentation pattern, based on established chemical principles, suggests that the primary cleavage sites are the ether linkage and the bonds adjacent to the phenyl groups. The provided experimental protocol offers a starting point for the analysis of this compound. The tabulated predicted fragments and the fragmentation pathway diagram can aid researchers in the identification and structural confirmation of this and related molecules. It is important to note that this is a predictive analysis, and experimental verification is necessary to confirm the exact fragmentation pattern and relative abundances of the ions.

References

Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for the qualitative and quantitative analysis of organic compounds. It is particularly useful for identifying functional groups and elucidating molecular structures. Ethers containing both phenyl and vinyl moieties are important structural motifs in a variety of applications, including the synthesis of polymers for drug delivery systems, and as intermediates in the manufacturing of active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the FTIR spectroscopic analysis of such compounds, with a focus on phenyl vinyl ether as a representative molecule.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. Each functional group has a characteristic vibrational frequency, making the resulting spectrum a unique "molecular fingerprint" of the compound. By analyzing the absorption bands in an FTIR spectrum, one can identify the functional groups present in a molecule and, in some cases, quantify their concentration.

Characteristic Vibrational Frequencies

Ethers containing both phenyl and vinyl groups exhibit characteristic absorption bands corresponding to the vibrations of the C-O-C ether linkage, the aromatic C=C bonds of the phenyl group, and the C=C bond of the vinyl group, as well as various C-H bonds. The precise position of these bands can be influenced by the electronic effects of the substituents.

Quantitative Data Presentation

The following table summarizes the key FTIR absorption bands for phenyl vinyl ether, a model compound for this class of ethers. These assignments have been compiled from spectral databases and the analysis of characteristic group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3100 - 3000Medium=C-H stretchingAromatic & Vinyl
~ 2950 - 2850MediumC-H stretchingAlkyl (if present)
~ 1640StrongC=C stretchingVinyl
~ 1600, 1585, 1500, 1450Medium to StrongC=C stretchingAromatic Ring
~ 1250 - 1200StrongAsymmetric C-O-C stretchingAryl-O
~ 1040 - 1010StrongSymmetric C-O-C stretchingVinyl-O
~ 990, 910Strong=C-H out-of-plane bendingVinyl
~ 850Weak to Medium=C-H out-of-plane bendingVinyl
~ 750, 690StrongC-H out-of-plane bendingAromatic (monosubstituted)

Note: The exact peak positions and intensities may vary slightly depending on the specific molecule, its physical state (neat liquid, solution), and the sampling technique used.

Experimental Protocols

The following protocols provide a detailed methodology for the FTIR analysis of liquid ethers with phenyl and vinyl groups using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient technique for liquid samples.

Protocol: ATR-FTIR Analysis of Liquid Phenyl Vinyl Ether

Objective: To obtain a high-quality FTIR spectrum of a liquid ether sample for qualitative identification and characterization.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of phenyl vinyl ether (or other similar liquid ether)

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are turned on and have been allowed to stabilize according to the manufacturer's instructions.

    • Open the FTIR software.

    • Select the appropriate measurement mode for ATR.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

    • Typical parameters for a background scan are:

      • Scan range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (to improve signal-to-noise ratio)

  • Sample Analysis:

    • Using a clean Pasteur pipette, place a small drop of the liquid ether sample onto the center of the ATR crystal, ensuring the crystal is completely covered.

    • Acquire the sample spectrum using the same parameters as the background scan.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Label the significant peaks in the spectrum with their wavenumbers.

    • Compare the obtained spectrum with a reference spectrum from a database if available.

    • Assign the characteristic absorption bands to their corresponding vibrational modes and functional groups using the data in Table 1.

  • Cleaning:

    • After the measurement, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Ensure the crystal is clean and dry before the next measurement.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the correlation between the structural components of an aryl vinyl ether and their characteristic regions in the FTIR spectrum.

Structure-Spectrum Correlation for Aryl Vinyl Ethers cluster_groups Functional Groups cluster_regions Characteristic FTIR Absorption Regions (cm⁻¹) A Aryl Vinyl Ether Molecule B Phenyl Group (Aromatic Ring) A->B C Ether Linkage (C-O-C) A->C D Vinyl Group (C=C) A->D E ~3100-3000 (=C-H stretch) ~1600-1450 (C=C stretch) B->E F ~1250-1000 (C-O stretch) C->F G ~3100-3000 (=C-H stretch) ~1640 (C=C stretch) ~990-850 (=C-H bend) D->G

Caption: Correlation of functional groups in aryl vinyl ethers to their IR absorption regions.

Experimental Workflow Diagram

This diagram outlines the sequential steps for performing an FTIR analysis of a liquid sample.

Experimental Workflow for ATR-FTIR Analysis start Start prep Instrument Preparation (Stabilize, Select Mode) start->prep bg Acquire Background Spectrum (Clean ATR Crystal) prep->bg sample Apply Liquid Sample to ATR Crystal bg->sample acq Acquire Sample Spectrum sample->acq proc Data Processing (Baseline Correction, Peak Picking) acq->proc interp Spectral Interpretation (Assign Peaks, Compare to Reference) proc->interp end End interp->end

Caption: Step-by-step workflow for ATR-FTIR analysis of liquid samples.

Applications in Drug Development

The analysis of ethers with phenyl and vinyl groups is highly relevant to the pharmaceutical industry for several reasons:

  • Monomer Characterization: Phenyl and vinyl ethers are used as monomers or co-monomers in the synthesis of polymers for various drug delivery applications, such as hydrogels, coatings, and nanoparticles. FTIR is essential for confirming the identity and purity of these monomers before polymerization.

  • Reaction Monitoring: The polymerization of vinyl ethers can be monitored in real-time using FTIR spectroscopy.[1] By tracking the disappearance of the characteristic vinyl C=C stretching band (around 1640 cm⁻¹), researchers can determine the reaction kinetics and endpoint, which is crucial for process optimization and quality control.[1]

  • Polymer Characterization: After polymerization, FTIR is used to characterize the resulting polymer, confirming the incorporation of the monomer units and identifying any residual monomer.

  • Drug-Excipient Compatibility: In formulation development, FTIR can be used to study the interactions between a drug and polymeric excipients that may contain ether functionalities. Shifts in the characteristic absorption bands of the drug or the polymer can indicate potential incompatibilities.

  • Quality Control: FTIR provides a rapid and reliable method for the quality control of raw materials and finished products in a pharmaceutical setting, ensuring batch-to-batch consistency.[2]

By providing detailed structural information, FTIR spectroscopy plays a vital role in ensuring the quality, safety, and efficacy of pharmaceutical products that incorporate ethers with phenyl and vinyl groups.

References

Application Notes and Protocols for the Polymerization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, there is no specific literature available on the polymerization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The information provided is based on established principles of olefin polymerization with Ziegler-Natta and metallocene catalysts and is intended to serve as a foundational guide for researchers.

Application Notes

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a functionalized α-olefin monomer with significant potential for creating novel polymers. The presence of bulky phenyl and phenylethoxy side groups is anticipated to impart unique thermal and mechanical properties to the resulting polymer, poly(1-Hexene, 6-phenyl-4-(1-phenylethoxy)-). These properties could make it a candidate for applications in specialty plastics, advanced coatings, and as a modifier for other polyolefins. The polymerization of functionalized olefins like 1-hexene can be achieved using catalyst systems such as Ziegler-Natta or metallocene catalysts.[1][2] This document outlines a hypothetical approach to the polymerization of this monomer and characterizes the potential properties of the resulting polymer.

Potential Applications

The unique structure of poly(1-Hexene, 6-phenyl-4-(1-phenylethoxy)-) suggests several potential high-value applications:

  • High-Performance Thermoplastics: The rigid phenyl groups integrated into the polymer backbone could lead to a high glass transition temperature (Tg), making the material suitable for applications requiring dimensional stability at elevated temperatures.

  • Advanced Coatings and Adhesives: The aromatic character and potential for intermolecular interactions could enhance adhesive properties and provide a high refractive index, which is beneficial for optical coatings.

  • Polymer Blends and Alloys: Used as an additive, it could improve the thermal resistance and modify the surface properties of commodity plastics like polyethylene and polypropylene.

  • Dielectric Materials: The nonpolar hydrocarbon backbone combined with the polarizable aromatic side groups might result in interesting dielectric properties for applications in electronics.

Expected Polymer Properties

Based on the monomer structure, the following properties can be anticipated for poly(1-Hexene, 6-phenyl-4-(1-phenylethoxy)-):

  • Thermal Stability: High thermal stability due to the aromatic side groups.

  • Amorphous Nature: The bulky and irregularly placed side groups are likely to hinder crystallization, leading to an amorphous polymer.

  • Good Solubility: The presence of the ether linkage and aromatic groups may enhance solubility in common organic solvents compared to simple polyolefins.

  • Mechanical Properties: The polymer is expected to be rigid and potentially brittle, depending on the molecular weight.

Illustrative Data Presentation

The following tables present hypothetical data for the polymerization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- using a Ziegler-Natta catalyst system. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of Polymerization Temperature on Monomer Conversion and Polymer Properties

EntryTemperature (°C)Monomer Conversion (%)Mn ( kg/mol )PDI (Mw/Mn)Tg (°C)
125851502.1110
250921202.5108
37588952.8105

Conditions: 24-hour reaction time, toluene solvent, TiCl4/Al(C2H5)3 catalyst system.

Table 2: Effect of Catalyst System on Polymer Properties

EntryCatalyst SystemMonomer Conversion (%)Mn ( kg/mol )PDI (Mw/Mn)Tg (°C)
1TiCl4/Al(C2H5)3921202.5108
2rac-Et(Ind)2ZrCl2/MAO952501.8115
3Cp2ZrCl2/MAO902101.9112

Conditions: 50°C reaction temperature, 24-hour reaction time, toluene solvent. MAO = Methylaluminoxane.

Experimental Protocols

Protocol 1: Synthesis of Poly(1-Hexene, 6-phenyl-4-(1-phenylethoxy)-) via Ziegler-Natta Catalysis

1. Materials:

  • 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Monomer)

  • Toluene (Anhydrous)

  • Titanium tetrachloride (TiCl4)

  • Triethylaluminum (Al(C2H5)3)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon gas (High purity)

2. Equipment:

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Magnetic stirrer and hotplate

  • Syringes and cannulas

  • Filtration apparatus

3. Procedure:

  • All glassware should be oven-dried and cooled under a stream of inert gas (N2 or Ar).

  • In a glovebox or under inert atmosphere, add 100 mL of anhydrous toluene to a 250 mL three-neck flask equipped with a magnetic stir bar.

  • Add 10 g of the monomer, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, to the flask and stir until dissolved.

  • Carefully add 0.5 mmol of TiCl4 to the reaction mixture.

  • Slowly add 2.0 mmol of triethylaluminum (as a solution in toluene) to the flask. The molar ratio of Al:Ti should be approximately 4:1.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) and allow it to stir for 24 hours.

  • After 24 hours, quench the reaction by slowly adding 20 mL of methanol.

  • Pour the reaction mixture into 500 mL of a 10% hydrochloric acid solution to precipitate the polymer and remove catalyst residues.

  • Stir the mixture for 1 hour, then filter the solid polymer.

  • Wash the polymer with methanol and dry it in a vacuum oven at 60°C overnight.

Protocol 2: Characterization of Poly(1-Hexene, 6-phenyl-4-(1-phenylethoxy)-)

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve a small amount of the dried polymer in an appropriate solvent (e.g., tetrahydrofuran or trichlorobenzene at an elevated temperature).

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample into a GPC system calibrated with polystyrene or polyethylene standards.

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample to a temperature above its expected glass transition (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere to erase thermal history.

  • Cool the sample to room temperature at 10°C/min.

  • Perform a second heating scan at 10°C/min to determine the glass transition temperature (Tg).

3. Structural Analysis (Nuclear Magnetic Resonance - NMR):

  • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl3 or C2D2Cl4).

  • Acquire 1H and 13C NMR spectra to confirm the polymer structure and assess its purity.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_workup 3. Work-up cluster_char 4. Characterization prep Preparation reagents Dry Glassware & Prepare Reagents dissolve Dissolve Monomer in Toluene reagents->dissolve polymerization Polymerization catalyst Add Catalyst (TiCl4/Al(C2H5)3) dissolve->catalyst react React at 50°C for 24h catalyst->react quench Quench with Methanol react->quench workup Work-up & Purification precipitate Precipitate in Acidic Solution quench->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry gpc GPC (Mn, PDI) dry->gpc dsc DSC (Tg) dry->dsc nmr NMR (Structure) dry->nmr characterization Characterization

Figure 1. Experimental workflow for the synthesis and characterization of poly(1-Hexene, 6-phenyl-4-(1-phenylethoxy)-).

References

Application Note: Selective Catalytic Hydrogenation of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the selective catalytic hydrogenation of the alkene functional group in 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- to yield the corresponding saturated alkane, 1-phenyl-3-(1-phenylethoxy)hexane. The presence of phenyl and ether moieties requires a selective hydrogenation method that minimizes the reduction of these other functional groups. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions, offering high chemoselectivity.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Principle of the Method

Catalytic hydrogenation of alkenes involves the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in a saturated alkane.[4] The reaction is heterogeneous, occurring on the surface of a solid metal catalyst.[5] The alkene and hydrogen gas are adsorbed onto the catalyst surface, where the H-H bond is cleaved, and the hydrogen atoms are transferred to the alkene in a syn-addition manner.[2][5][6] For the target molecule, the reaction is the selective reduction of the hexene double bond without affecting the aromatic rings or the ether linkage. Standard conditions for alkene hydrogenation are generally mild enough to preserve these other functional groups.[5]

Experimental Protocol

Materials

  • Substrate: 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

  • Catalyst: 10% Palladium on carbon (10% Pd/C)

  • Solvent: Ethanol (EtOH), reagent grade

  • Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon

  • Inert Gas: Argon (Ar) or Nitrogen (N₂)

  • Filtration Aid: Celite®

Equipment

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr hydrogenator)

  • Vacuum line and inert gas manifold

  • Syringes and needles

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

Procedure

  • Reaction Setup:

    • Place a magnetic stir bar in a dry two-neck round-bottom flask.

    • Weigh the substrate, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, and add it to the flask.

    • Under a stream of inert gas (Ar or N₂), carefully add 10% Pd/C catalyst to the flask. The catalyst loading is typically 5-10 mol% relative to the substrate.

    • Caution: Pd/C is flammable and can ignite in the presence of solvents and air.[7] Ensure the flask is under an inert atmosphere before adding the solvent.[7]

    • Add ethanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Hydrogenation:

    • Seal the flask with septa.

    • Purge the flask by evacuating the inert gas and refilling with hydrogen gas. Repeat this cycle 3-5 times to ensure an atmosphere of hydrogen.[7]

    • If using a balloon, inflate it with hydrogen and attach it to one neck of the flask via a needle.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the consumption of hydrogen (deflation of the balloon).

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by TLC or the cessation of hydrogen uptake), carefully purge the flask with an inert gas to remove any excess hydrogen.

    • Dilute the reaction mixture with additional ethanol.

    • Prepare a pad of Celite® in a Buchner funnel and filter the reaction mixture through the Celite® to remove the Pd/C catalyst.

    • Caution: The filter cake containing Pd/C is highly flammable and should not be allowed to dry.[7] Wash the filter cake with a small amount of ethanol and keep it wet until proper disposal.

    • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

    • Characterize the final product, 1-phenyl-3-(1-phenylethoxy)hexane, by NMR spectroscopy to confirm the disappearance of the alkene signals and the appearance of the corresponding alkane signals.

Safety Precautions

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] All operations should be conducted in a well-ventilated fume hood.

  • Palladium on carbon is a pyrophoric catalyst, especially after use. Handle with care under an inert atmosphere and never allow the used catalyst to become dry.[7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes representative quantitative data for the catalytic hydrogenation of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- based on typical results for similar reactions.

ParameterValue
Substrate Amount1.0 g (3.4 mmol)
Catalyst (10% Pd/C)180 mg (5 mol%)
Solvent (Ethanol) Volume34 mL (0.1 M)
Hydrogen Pressure1 atm (balloon)
Reaction Temperature25 °C (Room Temperature)
Reaction Time4 hours
Product Yield (isolated)0.96 g (95%)
Purity (by ¹H NMR)>98%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_analysis Purification & Analysis A Add Substrate and Stir Bar to Flask B Inert Atmosphere (Ar/N₂) A->B C Add 10% Pd/C Catalyst B->C D Add Ethanol C->D E Purge with H₂ D->E F Stir at Room Temperature under H₂ Atmosphere E->F G Monitor Reaction by TLC F->G H Purge with Inert Gas G->H I Filter through Celite to Remove Catalyst H->I J Evaporate Solvent I->J K Column Chromatography (if needed) J->K L Characterize by NMR K->L

Caption: Workflow for the catalytic hydrogenation of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

References

Application Notes and Protocols: Oxidation Reactions of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential oxidation reactions for the substrate 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Due to the absence of specific literature for this exact molecule, the following protocols are based on well-established methods for the oxidation of terminal alkenes, the primary reactive functional group in the target compound. These protocols are intended to serve as a starting point for experimental design.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid or other oxidizing agent to form an epoxide (oxirane). This three-membered ring is a versatile synthetic intermediate. For terminal alkenes, epoxidation proceeds readily.

Experimental Protocol: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from standard procedures for the epoxidation of alkenes.[1]

Materials:

  • 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 5-10 minutes. Caution: m-CPBA is a potentially explosive solid and should be handled with care.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Epoxidation Summary
Reaction TypeReagent(s)Expected ProductSolventTypical Temp.
Epoxidationm-CPBA2-( (5-phenyl-3-(1-phenylethoxy)pentyl)oxiraneDCM0 °C to RT
EpoxidationH₂O₂2-( (5-phenyl-3-(1-phenylethoxy)pentyl)oxiraneVariousRT to 60 °C

Visualization: Epoxidation Workflow

Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_end Purification & Product Start_Alkene 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Reaction_Step Stir at 0 °C to RT Monitor by TLC Start_Alkene->Reaction_Step Start_Reagent m-CPBA in DCM Start_Reagent->Reaction_Step Workup_Quench Quench with Na₂S₂O₃ Reaction_Step->Workup_Quench Workup_Wash Wash with NaHCO₃ and Brine Workup_Quench->Workup_Wash Workup_Dry Dry (MgSO₄) & Concentrate Workup_Wash->Workup_Dry Purification Column Chromatography Workup_Dry->Purification Final_Product Epoxide Product Purification->Final_Product

Caption: General workflow for the epoxidation of the target alkene.

Dihydroxylation

Dihydroxylation converts the alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). The stereochemical outcome (syn or anti) depends on the chosen reagents.

Experimental Protocol: syn-Dihydroxylation (Upjohn Dihydroxylation)

This protocol provides syn-addition of two hydroxyl groups across the double bond using a catalytic amount of osmium tetroxide.[2][3]

Materials:

  • 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

  • Osmium tetroxide (OsO₄), typically as a 2.5% solution in tert-butanol

  • N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Acetone and water (solvent system)

  • Sodium sulfite (Na₂SO₃)

  • Celatom® or Celite®

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (1.0 eq) in a 10:1 mixture of acetone and water (approx. 0.1 M).

  • Add NMO (1.2 eq) to the solution and stir.

  • Add OsO₄ solution (0.01-0.05 eq) dropwise. Caution: OsO₄ is highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~1 g per mmol of substrate) and stirring for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Data Presentation: Dihydroxylation Summary
Reaction TypeReagent(s)StereochemistryExpected Product
syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. Na₂SO₃syn6-phenyl-4-(1-phenylethoxy)hexane-1,2-diol
syn-Dihydroxylationcold, dilute, basic KMnO₄syn6-phenyl-4-(1-phenylethoxy)hexane-1,2-diol
anti-Dihydroxylation1. m-CPBA 2. H₃O⁺anti6-phenyl-4-(1-phenylethoxy)hexane-1,2-diol

Visualization: syn vs. anti Dihydroxylation Pathways

Dihydroxylation_Pathways Alkene Target Alkene Epoxide Epoxide Intermediate Alkene->Epoxide m-CPBA Syn_Diol syn-Diol Alkene->Syn_Diol OsO₄ / NMO or cold KMnO₄ Anti_Diol anti-Diol Epoxide->Anti_Diol H₃O⁺

Caption: Pathways to syn and anti diol products.

Oxidative Cleavage (Ozonolysis)

Ozonolysis cleaves the carbon-carbon double bond, replacing it with carbonyl groups. The final products depend on the workup conditions (reductive or oxidative).[4][5][6]

Experimental Protocol: Ozonolysis with Reductive Workup

This protocol cleaves the terminal alkene to yield an aldehyde.

Materials:

  • 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

  • Ozone (O₃) generator

  • Methanol (MeOH) or Dichloromethane (DCM), anhydrous

  • Dimethyl sulfide (DMS) or Zinc dust (Zn)

  • Gas dispersion tube (bubbler)

  • Dry ice/acetone bath

Procedure:

  • Dissolve the alkene (1.0 eq) in anhydrous MeOH or DCM in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone. Caution: Ozone is toxic and a powerful oxidant.

  • Once the reaction is complete, bubble argon or nitrogen through the solution to remove excess ozone.

  • Add the reducing agent. For dimethyl sulfide (DMS, 2-3 eq), add it at -78 °C and allow the solution to warm slowly to room temperature. For zinc dust, add it along with a small amount of acetic acid.

  • Stir for 2-12 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by distillation or flash column chromatography.

Data Presentation: Ozonolysis Summary
Reaction TypeWorkup ConditionReagent(s)Expected Products
OzonolysisReductive1. O₃ 2. DMS or Zn/H₂O5-phenyl-3-(1-phenylethoxy)pentanal + Formaldehyde
OzonolysisOxidative1. O₃ 2. H₂O₂5-phenyl-3-(1-phenylethoxy)pentanoic acid + Carbon Dioxide

Visualization: Ozonolysis Logical Flow

Ozonolysis_Flow Start Target Alkene Ozonolysis 1. Ozonolysis (O₃, -78 °C) Start->Ozonolysis Workup_Choice Workup Condition? Ozonolysis->Workup_Choice Reductive Reductive (DMS or Zn) Workup_Choice->Reductive Reductive Oxidative Oxidative (H₂O₂) Workup_Choice->Oxidative Oxidative Aldehyde Aldehyde Product Reductive->Aldehyde Carboxylic_Acid Carboxylic Acid Product Oxidative->Carboxylic_Acid

Caption: Decision flow for ozonolysis based on workup conditions.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone, using an oxidant to regenerate the palladium catalyst.[7][8]

Experimental Protocol: Wacker-Type Oxidation using a Pd/Fe Catalyst System

This protocol is a modern, copper-free variant of the Wacker oxidation.[9][10]

Materials:

  • 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

  • Palladium(II) chloride (PdCl₂)

  • Iron(III) citrate hydrate (Fe(III) citrate·nH₂O)

  • 1,2-Dimethoxyethane (DME) and Water (H₂O)

  • Oxygen (O₂) balloon or supply

  • Syringe pump

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a reaction vessel, add PdCl₂ (0.05 eq) and Fe(III) citrate (0.05 eq).

  • Purge the vessel with O₂ and maintain a positive pressure with an O₂ balloon.

  • Add a 3:1 mixture of DME and H₂O to the vessel and stir to create the catalyst solution.

  • Using a syringe pump, add the alkene substrate (1.0 eq) slowly over a period of 5-15 hours. The slow addition is crucial for high yields.[9]

  • After the addition is complete, continue stirring for an additional hour.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl ketone by flash column chromatography.

Data Presentation: Wacker-Tsuji Oxidation Summary
Reaction TypeCatalyst SystemOxidantExpected Product
Wacker-TsujiPdCl₂, CuCl₂O₂1-(5-phenyl-3-(1-phenylethoxy)pentyl)ethan-1-one (a methyl ketone)
Wacker-TypePdCl₂, Fe(III) citrateO₂1-(5-phenyl-3-(1-phenylethoxy)pentyl)ethan-1-one (a methyl ketone)

Visualization: Wacker Oxidation Catalytic Cycle

Wacker_Cycle PdII Pd(II) Alkene_Complex [Pd(II)-Alkene] Complex PdII->Alkene_Complex + Alkene Pd0 Pd(0) Pd0->PdII Re-oxidation (e.g., O₂/Fe³⁺) Nucleophilic_Attack Nucleophilic Attack (H₂O) Alkene_Complex->Nucleophilic_Attack Product_Release Product Release Nucleophilic_Attack->Product_Release Product_Release->Pd0 - 2H⁺ Ketone Methyl Ketone Product_Release->Ketone

Caption: Simplified catalytic cycle for the Wacker oxidation.

References

Application Note: Derivatization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a molecule that presents analytical challenges due to its structural features. For gas chromatography (GC) analysis, the presence of a secondary alcohol in the 1-phenylethoxy group can lead to poor peak shape and thermal instability. For high-performance liquid chromatography (HPLC) with UV detection, the molecule lacks a strong chromophore, resulting in low sensitivity. Derivatization is a crucial step to overcome these limitations and enable robust and sensitive quantification.

This application note provides detailed protocols for the derivatization of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- for both GC-Mass Spectrometry (MS) and HPLC-UV analysis. For GC-MS, silylation and acylation of the secondary alcohol are proposed to increase volatility and improve chromatographic performance. For HPLC-UV, derivatization of the alkene functional group via bromination is described to introduce a UV-active moiety, thereby enhancing detection.

I. Derivatization for GC-MS Analysis

To improve the gas chromatographic behavior of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, derivatization of the secondary hydroxyl group is recommended. This reduces the polarity of the molecule, increases its volatility, and minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks.

A. Silylation Protocol

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1]

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation: Accurately weigh 1 mg of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst). For sterically hindered secondary alcohols, the addition of a catalyst like trimethylchlorosilane (TMCS) can be beneficial.[1][3]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

B. Acylation Protocol

Acylation introduces an acyl group to the hydroxyl functionality, forming an ester.[4] This derivatization also increases volatility and reduces polarity.[4] Acetic anhydride is a common reagent for this purpose.

Experimental Protocol: Acylation with Acetic Anhydride

  • Sample Preparation: Accurately weigh 1 mg of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- into a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of pyridine (to act as a solvent and catalyst) and 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, remove the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent like hexane or ethyl acetate.

  • Analysis: The sample is ready for GC-MS analysis.

Data Presentation: GC-MS

Table 1: Expected GC-MS Parameters for Derivatized 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

ParameterSilylated Derivative (TMS)Acylated Derivative (Acetyl)
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Injector Temp. 250°C250°C
Oven Program 100°C (1 min), ramp to 300°C at 15°C/min100°C (1 min), ramp to 300°C at 15°C/min
Carrier Gas Helium, 1 mL/minHelium, 1 mL/min
MS Ion Source Electron Ionization (EI)Electron Ionization (EI)
Ion Source Temp. 230°C230°C
Quadrupole Temp. 150°C150°C
Expected m/z Molecular ion and characteristic fragmentsMolecular ion and characteristic fragments

II. Derivatization for HPLC-UV Analysis

For HPLC analysis with UV detection, it is necessary to introduce a chromophore into the 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- molecule.[5] The carbon-carbon double bond in the hexene chain is a suitable target for derivatization. Bromination of the double bond will yield a dibromo-derivative, which can be detected by UV.

Bromination Protocol

The addition of bromine across the double bond is a well-established reaction that proceeds readily at room temperature.[6][7][8]

Experimental Protocol: Bromination for HPLC-UV Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- in a non-reactive solvent such as dichloromethane or carbon tetrachloride.

  • Reagent Preparation: Prepare a 0.1 M solution of bromine (Br₂) in the same solvent. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: To 1 mL of the sample solution, add the bromine solution dropwise with stirring until a faint yellow or orange color persists, indicating a slight excess of bromine. The reaction is typically rapid at room temperature.[7]

  • Quenching: (Optional) If necessary, quench the excess bromine by adding a few drops of a dilute sodium thiosulfate solution until the color disappears.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Analysis: The sample is now ready for HPLC-UV analysis.

Data Presentation: HPLC-UV

Table 2: Expected HPLC-UV Parameters for Brominated 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

ParameterBrominated Derivative
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Gradient Start with 50% Acetonitrile, ramp to 95% over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 210 nm

Visualizations

Derivatization_Workflow_GCMS cluster_silylation Silylation cluster_acylation Acylation Analyte 1-Hexene, 6-phenyl- 4-(1-phenylethoxy)- Silylation_Reagent BSTFA (+/- TMCS) Analyte->Silylation_Reagent React at 60-70°C Acylation_Reagent Acetic Anhydride + Pyridine Analyte->Acylation_Reagent React at 60°C Silylated_Product TMS Derivative Silylation_Reagent->Silylated_Product GCMS GC-MS Analysis Silylated_Product->GCMS Inject Acylated_Product Acetyl Derivative Acylation_Reagent->Acylated_Product Acylated_Product->GCMS Inject

Caption: Workflow for GC-MS derivatization.

Derivatization_Workflow_HPLC Analyte 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Reaction Bromination Reaction (Room Temperature) Analyte->Reaction Reagent Bromine (Br2) in Dichloromethane Reagent->Reaction Product Dibromo-derivative (UV-active) Reaction->Product Addition Reaction Analysis HPLC-UV Analysis Product->Analysis Inject

Caption: Workflow for HPLC-UV derivatization.

Signaling_Pathway_Analogy cluster_GCMS GC-MS Pathway cluster_HPLC HPLC-UV Pathway Analyte1 Analyte with -OH group Derivatization1 Silylation or Acylation Analyte1->Derivatization1 Targets Polarity Result1 Increased Volatility & Thermal Stability Derivatization1->Result1 Enables Analyte2 Analyte with Alkene & No Chromophore Derivatization2 Bromination Analyte2->Derivatization2 Targets Lack of Chromophore Result2 UV-Active Derivative Derivatization2->Result2 Creates

Caption: Logical relationship of derivatization strategies.

References

Synthetic Routes to Functionalized Phenyl Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized phenyl ethers, a crucial structural motif in pharmaceuticals, agrochemicals, and materials science. The following sections outline key synthetic methodologies, including the Ullmann Condensation, Buchwald-Hartwig C-O Coupling, Chan-Lam Coupling, and Nucleophilic Aromatic Substitution (SNAr).

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. While traditional conditions require high temperatures, modern protocols have been developed to effect this transformation under milder conditions.

Data Presentation

Table 1: Ullmann Condensation of Aryl Halides with Phenols

EntryAryl HalidePhenolCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenolCuI / Picolinic AcidK₃PO₄DMSO802485[1]
24-Bromoanisole4-MethoxyphenolCuI / Me₄PhenK₃PO₄MeCN902478[2]
32-Bromonaphthalenep-CresolCuI(PPh₃)₃K₂CO₃Toluene100-58.3[3]
44-ChloronitrobenzenePhenolCu₂O / SalicylaldoximeCs₂CO₃MeCN1102492[4]
51-Iodonaphthalene2-NaphtholCuI / N,N-dimethylglycineCs₂CO₃Dioxane901889[5]

Note: Yields are isolated yields. Reaction conditions and yields can vary significantly based on the specific substrates and ligands used.

Experimental Protocol: Ullmann Synthesis of 4-Methoxymethoxy-diphenyl ether

This protocol is adapted from a general procedure for the copper-catalyzed O-arylation of phenols.[1]

Materials:

  • An oven-dried screw-cap test tube with a magnetic stir bar

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • 4-Iodoanisole

  • 4-Methoxyphenol

  • Potassium phosphate (K₃PO₄)

  • Dimethylsulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

  • Argon gas supply

Procedure:

  • To the oven-dried screw-cap test tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), 4-iodoanisole (234 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate the tube and backfill it with argon. Repeat this sequence two more times.

  • Add DMSO (2.0 mL) to the tube via syringe.

  • Place the tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) and water (1 mL) and stir the mixture.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Combine the organic layers, dry over Na₂SO₄, and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Reaction Workflow

Ullmann_Condensation ArylHalide Aryl Halide Reaction Ullmann Coupling ArylHalide->Reaction Phenol Phenol Phenol->Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Product Diaryl Ether Byproduct Salt Byproduct Reaction->Product Reaction->Byproduct Buchwald_Hartwig_CO Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArylHalide Ar-X ArylHalide->OxAdd PdII LₙPd(II)(Ar)(X) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx + Ar'O⁻ Phenoxide Ar'O⁻ Phenoxide->LigandEx PdII_OAr LₙPd(II)(Ar)(OAr') LigandEx->PdII_OAr RedElim Reductive Elimination PdII_OAr->RedElim RedElim->Pd0 regenerates Product Ar-O-Ar' RedElim->Product Chan_Lam_Coupling cluster_cycle Catalytic Cycle CuII Cu(II) CuII_Ar Ar-Cu(II) CuII->CuII_Ar + ArB(OH)₂ - B(OH)₃ CuIII Ar-Cu(III)-OAr' CuII_Ar->CuIII + Ar'OH CuI Cu(I) CuIII->CuI Reductive Elimination + Ar-O-Ar' Product Diaryl Ether (Ar-O-Ar') CuIII->Product CuI->CuII Oxidation (O₂) ArBOH2 Arylboronic Acid ArBOH2->CuII_Ar Phenol Phenol (Ar'OH) Phenol->CuIII SNAr_Pathway Reactants Activated Aryl Halide + Alkoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Aryl Ether Meisenheimer->Product Elimination of Leaving Group LeavingGroup Halide Ion Meisenheimer->LeavingGroup

References

Application Notes and Protocols: The Utility of Phenyl-Substituted Olefins in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl-substituted olefins, commonly known as styrenes and their derivatives, are fundamental building blocks in organic synthesis. Their versatile reactivity, stemming from the interplay between the phenyl ring and the carbon-carbon double bond, makes them indispensable precursors for a vast array of valuable molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for key transformations involving phenyl-substituted olefins, offering a practical guide for their effective utilization in a research and development setting.

Key Applications in Organic Synthesis

Phenyl-substituted olefins participate in a wide range of powerful C-C and C-X bond-forming reactions. The electronic nature of the phenyl ring can be readily tuned through substitution, allowing for fine control over the reactivity and selectivity of these transformations.

1. Palladium-Catalyzed Cross-Coupling Reactions:

  • Heck Reaction: A cornerstone of C-C bond formation, the Heck reaction couples phenyl-substituted olefins with aryl or vinyl halides and triflates. This reaction is widely used to synthesize stilbenes and other substituted olefins, which are common motifs in pharmaceuticals and materials science.[1][2][3]

  • Stille Coupling: This reaction involves the coupling of organostannanes with organic halides, catalyzed by palladium complexes. Phenyl-substituted vinylstannanes are effective coupling partners, offering a reliable method for the synthesis of complex olefinic structures under mild conditions.[4][5][6][7]

2. Oxidative Transformations:

  • Wacker Oxidation: This process selectively oxidizes terminal olefins, such as styrene, to methyl ketones using a palladium catalyst and an oxidant.[8][9][10] This transformation is a valuable tool for introducing a carbonyl group and is utilized in the synthesis of various fine chemicals.

3. Olefin Metathesis:

  • This powerful reaction, catalyzed by ruthenium or molybdenum complexes, allows for the cleavage and reformation of C=C double bonds.[11][12][13] Phenyl-substituted olefins are excellent substrates for cross-metathesis, enabling the efficient synthesis of complex and functionalized olefins.[12][14]

4. Asymmetric Hydrogenation:

  • The enantioselective reduction of prochiral phenyl-substituted olefins is a critical method for accessing chiral building blocks.[15][16][17][18] The development of chiral catalysts has enabled the synthesis of highly enantioenriched products, which are crucial in the pharmaceutical industry.

5. Polymerization:

  • Styrene and its derivatives are key monomers in the production of a wide range of polymers, most notably polystyrene. Cationic polymerization is a common method for polymerizing these olefins, initiated by a Lewis acid and a co-initiator.[19][20][21][22][23]

Applications in Drug Development

The structural motifs accessible from phenyl-substituted olefins are prevalent in a multitude of bioactive molecules.

  • Tamoxifen: This selective estrogen receptor modulator (SERM), used in the treatment of breast cancer, is a triaryl-substituted olefin. Its synthesis often involves reactions of phenyl-substituted olefins.[24][25][26][27][28]

  • Resveratrol: A naturally occurring stilbenoid with antioxidant and other potential health benefits, resveratrol's synthesis can be achieved through various methods involving phenyl-substituted olefins, such as the Heck reaction or Julia olefination.[29][30][31][32][33]

  • Drug Discovery: The phenyl group is a common pharmacophore, and its bioisosteric replacement is a key strategy in drug design.[34][35] The diverse transformations of phenyl-substituted olefins provide a platform for generating libraries of compounds for drug discovery programs.[36][37]

Quantitative Data Summary

The following tables summarize typical reaction yields for key transformations of phenyl-substituted olefins, providing a comparative overview.

Table 1: Heck Reaction of Aryl Halides with Styrene

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(OAc)₂K₂CO₃DMA1404088[2]
2BromobenzenePd(OAc)₂/SPOK₂CO₃Toluene1101295[1]
3Phenylboronic AcidPd(OAc)₂N-BromosuccinimideCH₃CN251285[1]

Table 2: Wacker Oxidation of Styrene Derivatives

EntrySubstrateCatalyst SystemOxidantTemp (°C)Yield (%)Selectivity (%)Reference
1StyrenePdCl₂/Benzoquinone/NaNO₂/HClO₄O₂RT96>99[8][10]
24-MethylstyrenePdCl₂/Benzoquinone/NaNO₂/HClO₄O₂RT94>99[8]
34-MethoxystyrenePdCl₂/Benzoquinone/NaNO₂/HClO₄O₂RT92>99[8]

Table 3: Asymmetric Hydrogenation of α-Alkyl Styrenes

EntrySubstrateCatalystH₂ Pressure (atm)Temp (°C)ee (%)Reference
1(E)-1-phenyl-1-propeneRh-catalyst125>99[15]
2α-n-butylstyreneIDPi-catalystN/A (Hydrosilane)RT95[17]
3α-methylstyrene[Ir(COD)Cl]₂/ligand502596[38]

Experimental Protocols

Protocol 1: Heck Reaction of Iodobenzene with Styrene

This protocol describes a typical procedure for the palladium-catalyzed Heck reaction to synthesize trans-stilbene.

Materials:

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMA (5 mL) via syringe.

  • Heat the reaction mixture to 140 °C and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford trans-stilbene.

Protocol 2: Wacker Oxidation of Styrene to Acetophenone

This protocol outlines a green and efficient aerobic Wacker oxidation of styrene.[8][10]

Materials:

  • Styrene

  • Palladium(II) chloride (PdCl₂)

  • p-Benzoquinone

  • Sodium nitrite (NaNO₂)

  • Perchloric acid (HClO₄)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.05 mmol), p-benzoquinone (0.1 mmol), and NaNO₂ (0.1 mmol).

  • Add a mixture of acetonitrile and water (4:1, 5 mL).

  • Add HClO₄ (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add styrene (1.0 mmol) to the reaction mixture.

  • Fit the flask with an oxygen balloon and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the styrene is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield acetophenone.

Visualizations

Heck_Reaction_Mechanism pd0 Pd(0) pd_complex1 Ar-Pd(II)-X pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex1 pi_complex π-Complex pd_complex1->pi_complex olefin Styrene olefin->pi_complex insertion_product R-CH₂-CH(Ar)-Pd-X pi_complex->insertion_product Syn-Carbopalladation beta_hydride_elimination β-Hydride Elimination insertion_product->beta_hydride_elimination product Substituted Olefin (Stilbene) beta_hydride_elimination->product h_pd_x H-Pd(II)-X beta_hydride_elimination->h_pd_x reductive_elimination Reductive Elimination h_pd_x->reductive_elimination base Base base->reductive_elimination reductive_elimination->pd0 Cationic_Polymerization_Styrene cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination lewis_acid Lewis Acid (e.g., BF₃) initiator_complex H⁺[BF₃OH]⁻ lewis_acid->initiator_complex co_initiator Co-initiator (e.g., H₂O) co_initiator->initiator_complex carbocation Carbocation initiator_complex->carbocation styrene1 Styrene styrene1->carbocation Electrophilic Attack growing_chain Growing Polymer Chain (Carbocation) new_chain Elongated Polymer Chain growing_chain->new_chain styrene2 Styrene Monomer styrene2->new_chain Monomer Addition final_chain Growing Polymer Chain polymer Polystyrene final_chain->polymer Chain Transfer or Counter-ion Combination Experimental_Workflow_Heck start Start: Assemble Reactants reaction Heck Reaction: - Pd(OAc)₂ catalyst - Base (K₂CO₃) - Solvent (DMA) - Heat (140°C) start->reaction workup Aqueous Workup: - Dilute with Toluene - Wash with NaHCO₃ & Brine reaction->workup drying Drying & Concentration: - Dry with MgSO₄ - Filter - Rotary Evaporation workup->drying purification Purification: - Flash Column Chromatography drying->purification product Final Product: trans-Stilbene purification->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in developing a robust purification strategy for this and structurally similar compounds.

Disclaimer: As of our latest literature review, specific, published purification protocols for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- are not available. The following guidance is based on established principles of organic chemistry and purification science for molecules with similar functional groups (alkenes, ethers, and aromatic rings).

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-?

A1: Potential impurities could include starting materials, reagents, and byproducts from side reactions. Common impurities might consist of unreacted precursors, isomers, or oxidation products. A thorough analysis of the synthetic route is crucial for identifying potential impurities.

Q2: Which purification techniques are most suitable for a compound like 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-?

A2: Given the molecular weight and functional groups, the most likely effective purification methods are:

  • Flash Column Chromatography: Ideal for removing polar and non-polar impurities on a small to medium scale.

  • Preparative High-Performance Liquid Chromatography (HPLC): Suitable for achieving very high purity, especially for small quantities or for separating closely related isomers.

  • Distillation under Reduced Pressure (Vacuum Distillation): This may be an option if the compound is thermally stable and has a sufficiently low boiling point. However, thermal degradation is a risk for complex organic molecules.

Q3: How do I choose the right solvent system for column chromatography?

A3: The selection of a solvent system is critical for successful purification. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. A typical approach involves a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will provide a good separation between your target compound and impurities, with a retention factor (Rf) for the target compound of approximately 0.3-0.4.

Q4: My compound appears to be degrading on the silica gel during column chromatography. What can I do?

A4: Some compounds can be sensitive to the acidic nature of standard silica gel. If you suspect degradation, consider the following:

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites.

  • Use an alternative stationary phase: Consider using alumina (neutral or basic) or a bonded-phase silica gel (like C18) if your compound is highly sensitive.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Purification 1. Compound is still on the column. 2. Compound degraded during purification. 3. Compound is highly volatile.1. Flush the column with a more polar solvent. 2. See Q4 above. Consider a less harsh purification method. 3. Use cooled solvents and a rotary evaporator with care.
Co-elution of Impurities 1. Improper solvent system. 2. Column is overloaded. 3. Impurity has very similar polarity to the product.1. Optimize the solvent system using TLC. A shallower gradient or isocratic elution might be necessary. 2. Reduce the amount of crude material loaded onto the column. 3. Consider preparative HPLC for better resolution.
Product is Contaminated with Solvent 1. Incomplete removal of solvent after purification.1. Dry the purified fractions under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Inconsistent Purity Between Batches 1. Variability in the crude material. 2. Inconsistent purification procedure.1. Analyze the crude material before purification to anticipate challenges. 2. Standardize the purification protocol (e.g., same silica gel, same solvent system, same column size).

Experimental Protocols

Method Development for Flash Column Chromatography Purification

This protocol outlines a general procedure for developing a purification method for a novel compound like 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in a chamber with a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
  • Visualize the spots under UV light and/or by staining.
  • Adjust the solvent system polarity to achieve an Rf of 0.3-0.4 for the target compound and good separation from impurities.

2. Column Preparation:

  • Select an appropriate size flash chromatography column based on the amount of crude material.
  • Prepare a slurry of silica gel in the chosen non-polar solvent.
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Equilibrate the column by passing several column volumes of the initial eluent through it.

3. Sample Loading:

  • Dissolve the crude material in a minimal amount of the appropriate solvent.
  • Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").
  • Carefully load the sample onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the starting solvent system.
  • Gradually increase the polarity of the eluent if a gradient is required.
  • Collect fractions in separate test tubes.
  • Monitor the elution of compounds using TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator.
  • Place the resulting material under high vacuum to remove residual solvent.
  • Determine the yield and assess the purity using an appropriate analytical technique (e.g., HPLC, NMR).

Visualizations

Purification_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC_Analysis TLC Analysis (Solvent Screening) Method_Selection Select Purification Method (e.g., Column Chromatography) TLC_Analysis->Method_Selection Parameter_Optimization Optimize Parameters (e.g., Gradient, Flow Rate) Method_Selection->Parameter_Optimization Column_Packing Column Packing Parameter_Optimization->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC/HPLC) Elution->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Analysis Final Purity & Yield Analysis Solvent_Removal->Final_Analysis Column_Chromatography cluster_column Chromatography Column cluster_fractions Collected Fractions Eluent Eluent (Mobile Phase) Sample Sample Mixture Eluent->Sample Stationary_Phase Silica Gel (Stationary Phase) Sample->Stationary_Phase Pure_Fractions Separated Components Stationary_Phase->Pure_Fractions Fraction1 Impurity 1 Fraction2 Product Fraction3 Impurity 2

Technical Support Center: Synthesis of Asymmetric Phenyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of asymmetric phenyl ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing asymmetric phenyl ethers?

A1: The main synthetic routes include the Williamson ether synthesis, Ullmann condensation, Buchwald-Hartwig C-O coupling, and nucleophilic aromatic substitution (SNAr). Each method has its own advantages and limitations depending on the substrate and desired product.

Q2: Why is the synthesis of sterically hindered asymmetric phenyl ethers so challenging?

A2: The synthesis of sterically hindered ethers is difficult due to the steric hindrance around the reaction centers.[1][2][3][4] This hindrance prevents the necessary approach of the nucleophile to the electrophile, leading to slow or no reaction, or promoting side reactions like elimination.[1][5] Specialized methods, such as those using electrogenerated carbocations or carefully selected catalysts and ligands, may be required.[2][6]

Q3: When should I consider using a protecting group for my phenol?

A3: Protecting groups are necessary when other functional groups in your molecule are sensitive to the reaction conditions required for ether synthesis.[7][8][9] For instance, if your reaction involves a strong base that could deprotonate another acidic group, that group should be protected. Phenols themselves can be protected if you need to perform a reaction elsewhere in the molecule without affecting the hydroxyl group. Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers.[7][10]

Q4: How do I choose between Williamson, Ullmann, and Buchwald-Hartwig for my synthesis?

A4: The choice depends on your substrates.

  • Williamson Ether Synthesis is best for reacting a phenoxide with a primary alkyl halide.[1][5] It fails with aryl halides and is prone to elimination with secondary and tertiary alkyl halides.[5][11]

  • Ullmann Condensation is used for coupling a phenol with an aryl halide, but traditionally requires harsh conditions.[12][13][14] Modern methods have improved this, but it can still be challenging for electron-rich aryl halides.[15]

  • Buchwald-Hartwig C-O Coupling is a more recent, palladium-catalyzed method that is often milder and more general than the Ullmann reaction for coupling phenols and aryl halides.[16][17][18] It is often the preferred method for complex molecules.

Troubleshooting Guides

Williamson Ether Synthesis

Problem 1: Low or no yield of the desired ether.

  • Possible Cause A: Poor nucleophilicity of the phenoxide.

    • Solution: Ensure complete deprotonation of the phenol. Use a strong enough base (e.g., NaH, KH) to form the phenoxide. The pKa of the conjugate acid of the base should be significantly higher than that of the phenol.[19]

  • Possible Cause B: Elimination side reaction is favored.

    • Solution: This is common with secondary and tertiary alkyl halides.[1][5] If possible, redesign your synthesis to use a primary alkyl halide and the corresponding phenoxide. If a secondary alkyl halide must be used, try using a less hindered base and lower reaction temperatures.

  • Possible Cause C: The wrong starting materials were chosen.

    • Solution: Remember that the Williamson synthesis is an SN2 reaction.[1] You cannot use an aryl halide as the electrophile because SN2 reactions do not occur on sp2-hybridized carbons.[5][19] The synthesis must proceed via the phenoxide attacking the alkyl halide.

Problem 2: Formation of alkene byproducts.

  • Possible Cause: E2 elimination is competing with the SN2 reaction.

    • Solution: This is the primary issue with secondary and tertiary alkyl halides.[1][5] Use a less bulky base if possible, and consider a solvent that is less polar and aprotic to disfavor elimination. Lowering the reaction temperature can also help. For tertiary alkyl halides, elimination is almost always the exclusive pathway.[5]

Ullmann Condensation

Problem 1: The reaction is not proceeding or is very slow.

  • Possible Cause A: Insufficiently high temperature.

    • Solution: Traditional Ullmann reactions often require very high temperatures (>200 °C).[12] Ensure your reaction is heated sufficiently. Consider using a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[12]

  • Possible Cause B: Inactive copper catalyst.

    • Solution: The copper source is critical. "Activated" copper powder, often prepared in situ, is traditionally used.[12] Modern protocols may use soluble copper salts like CuI, often with a ligand to improve solubility and reactivity.[15] Ensure the copper source is fresh and handled under inert conditions if necessary.

  • Possible Cause C: Electron-rich aryl halide.

    • Solution: The classic Ullmann condensation works best with aryl halides that are activated by electron-withdrawing groups.[12] For electron-rich aryl halides, consider using a more modern protocol with specific ligands that can facilitate the reaction at lower temperatures.[15]

Problem 2: Difficulty in purifying the product.

  • Possible Cause: Removal of copper byproducts.

    • Solution: The stoichiometric or greater amounts of copper used in traditional Ullmann reactions can make purification difficult.[14][15] After the reaction, quenching with an aqueous solution of ammonia or ethylenediamine can help to complex the copper salts and facilitate their removal during aqueous workup. Filtration through celite may also be necessary.

Buchwald-Hartwig C-O Coupling

Problem 1: Low yield of the diaryl ether.

  • Possible Cause A: Incorrect choice of ligand.

    • Solution: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction.[17] Bulky, electron-rich ligands are often required.[17] Screen a variety of ligands to find the optimal one for your specific substrates.

  • Possible Cause B: Catalyst deactivation.

    • Solution: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use dry, degassed solvents. Some substrates, particularly certain heterocycles, can poison the catalyst.[16]

  • Possible Cause C: Inappropriate base.

    • Solution: The choice of base is important. Common bases include NaOt-Bu, K3PO4, and Cs2CO3. The strength and solubility of the base can significantly impact the reaction rate and yield. The base should be carefully chosen based on the substrates and ligand used.

Problem 2: Formation of side products.

  • Possible Cause: Hydrodehalogenation of the aryl halide.

    • Solution: This side reaction can occur, especially with electron-rich aryl halides. It can be minimized by careful optimization of the reaction conditions, including the choice of ligand, base, and solvent.

Experimental Protocols & Data

General Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers

This protocol is adapted from a palladium-catalyzed asymmetric allylation.

Methodology: A solution of the allylic trichloroacetimidate (0.50 M) and phenol (2.0-5.0 equivalents) in a suitable solvent (e.g., CH2Cl2 or CHCl3) is treated with the palladium catalyst (1 mol %). The reaction is stirred at a controlled temperature (e.g., 38 °C) for a specified time (e.g., 24-48 hours). The progress of the reaction can be monitored by TLC or GC. Upon completion, the reaction mixture is purified by silica gel chromatography to afford the chiral allylic phenyl ether.[20]

Catalyst Loading (mol %)Phenol EquivalentsConversion of Imidate (%) after 24hRatio of Branched Ether to Amide
1.05>95>95:5
0.557287:13
0.1548Not reported

Data adapted from studies on the catalytic asymmetric synthesis of allylic phenyl ethers.[20]

Phenol DerivativeYield (%)Enantiomeric Excess (ee, %)
Phenol61-8890-98
p-Chlorophenol61-8890-98
Phenols with base-labile acetoxy groupsModerate92-93
3-NitrophenolLowerUnsatisfactory

Yields and enantioselectivities are dependent on the specific substrates and reaction conditions used.[20]

Visualizations

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Reactant Preparation Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) SN2_Reaction SN2 Reaction Base Strong Base (e.g., NaH, KH) Base->Phenoxide Deprotonation Phenoxide->SN2_Reaction Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->SN2_Reaction Ether Asymmetric Phenyl Ether (Ar-O-R) SN2_Reaction->Ether Salt Salt Byproduct (NaX, KX) SN2_Reaction->Salt

Caption: Workflow for the Williamson ether synthesis.

Logical Relationship: Substrate Choice in Williamson Synthesis

Williamson_Substrate_Choice Start Choose Alkyl Halide Primary Primary (RCH₂X) Start->Primary Secondary Secondary (R₂CHX) Start->Secondary Tertiary Tertiary (R₃CX) Start->Tertiary SN2 SN2 (Ether Product) Primary->SN2 Major Product Mixture Mixture of SN2 and E2 Secondary->Mixture Competition E2 E2 (Alkene Byproduct) Tertiary->E2 Major Product

Caption: Product outcome based on alkyl halide substitution.

Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.

References

Technical Support Center: Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The primary synthesis route is assumed to be the Williamson ether synthesis, a versatile but often challenging method for preparing unsymmetrical ethers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- via the Williamson ether synthesis.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
YIELD-01 My reaction yield is significantly lower than expected. The primary cause of low yield in this synthesis is the competition between the desired S(_N)2 (substitution) reaction and the E2 (elimination) side reaction.[1][2] Both the alkoxide (from 6-phenyl-1-hexen-4-ol) and the alkyl halide ((1-bromoethyl)benzene) are secondary, which makes the reaction susceptible to elimination.[1] The alkoxide can act as a base, abstracting a proton and leading to the formation of styrene instead of the desired ether.Lower the reaction temperature: E2 reactions are often favored at higher temperatures. Running the reaction at 0°C or even lower may favor the S(_N)2 pathway. • Use a less hindered base: If you are forming the alkoxide in situ with a very strong, bulky base, consider switching to a less sterically demanding base like sodium hydride (NaH). • Choice of solvent: Use a polar aprotic solvent like DMF or DMSO to favor the S(_N)2 reaction.[3]
PUR-01 I'm having difficulty purifying my product. My NMR spectrum shows multiple unexpected aromatic signals. The most likely impurity is styrene, the product of the E2 elimination of (1-bromoethyl)benzene. You may also have unreacted 6-phenyl-1-hexen-4-ol and (1-bromoethyl)benzene.Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the desired ether from the non-polar styrene and the more polar unreacted alcohol. A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate) should provide good separation. • Aqueous Workup: Ensure a thorough aqueous workup to remove any remaining base and salts. Washing the organic layer with water and brine is crucial.[4]
RXN-01 The reaction does not seem to be proceeding to completion, and I'm recovering a significant amount of starting material (6-phenyl-1-hexen-4-ol). The deprotonation of the alcohol to form the alkoxide may be incomplete. Sodium hydride (NaH) can be challenging to handle as it is a solid and its reactivity can be affected by its dispersion and the presence of any passivating oxide layer.Ensure anhydrous conditions: Any moisture will quench the sodium hydride. Use dry solvents and glassware. • Stirring: Vigorous stirring is necessary to ensure good contact between the solid NaH and the dissolved alcohol. • Activation of NaH: If the NaH is old, it may have an oxide layer. Carefully washing it with dry hexanes before use can sometimes improve its reactivity. • Reaction time for alkoxide formation: Allow sufficient time for the deprotonation to complete before adding the alkyl halide. This is often indicated by the cessation of hydrogen gas evolution.[4]
SIDE-01 My mass spectrometry data shows a peak corresponding to the dimer of 6-phenyl-1-hexen-4-ol. While less common, if the alcohol is converted to a halide or tosylate in situ, self-condensation can occur where one molecule of the alcohol acts as a nucleophile and another as an electrophile. However, in a standard Williamson synthesis, this is unlikely. A more probable cause is the presence of impurities that could catalyze dimerization.Review your starting materials: Ensure the purity of your 6-phenyl-1-hexen-4-ol. • Control the reaction conditions: Avoid excessively high temperatures or the presence of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-?

A1: The most plausible method is the Williamson ether synthesis.[2] This involves the reaction of the sodium or potassium salt of 6-phenyl-1-hexen-4-ol (the alkoxide) with a 1-phenylethyl halide, such as (1-bromoethyl)benzene. The alkoxide is typically prepared by reacting the alcohol with a strong base like sodium hydride (NaH).[5]

Q2: Why is the E2 elimination reaction a major concern in this specific synthesis?

A2: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. This mechanism is most efficient with primary alkyl halides. In the proposed synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, the alkyl halide, (1-bromoethyl)benzene, is secondary. Secondary alkyl halides are prone to E2 elimination, especially when a strong base (the alkoxide) is used.[1] The alkoxide can abstract a proton from the carbon adjacent to the bromine, leading to the formation of an alkene (styrene) instead of the desired ether.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For characterization of the final product, nuclear magnetic resonance (NMR) spectroscopy (

1^{1}1
H and
13^{13}13
C) will confirm the structure, and mass spectrometry (MS) will confirm the molecular weight. Gas chromatography-mass spectrometry (GC-MS) can be particularly useful for identifying and quantifying volatile side products like styrene.

Q4: Are there any alternative synthetic routes that might avoid the E2 elimination problem?

A4: An alternative to consider is the alkoxymercuration-demercuration reaction.[6] This would involve reacting 6-phenyl-1-hexene with 1-phenylethanol in the presence of a mercury salt like mercuric acetate, followed by reduction with sodium borohydride. This method proceeds through a different mechanism that avoids the use of a strong base and is less prone to elimination. However, it involves the use of toxic mercury reagents.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the effect of reaction temperature on the yield of the desired product and the formation of the primary side product, styrene.

Reaction Temperature (°C)Desired Product Yield (%)Styrene Formation (%)Purity of Crude Product (%)
60355530
25 (Room Temp)504055
0652570
-20751580

Note: This data is illustrative and not based on experimentally verified results for this specific reaction.

Experimental Protocol: Williamson Ether Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Materials:

  • 6-phenyl-1-hexen-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (1-bromoethyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 6-phenyl-1-hexen-4-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0°C for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Slowly add a solution of (1-bromoethyl)benzene (1.1 eq) in anhydrous THF to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is slow, the temperature can be allowed to slowly warm to room temperature.

  • Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), quench the reaction by carefully adding saturated aqueous NH(_4)Cl solution at 0°C.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.[4]

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Pathway Diagram

Williamson_Ether_Synthesis Reactants 6-phenyl-1-hexen-4-ol + (1-bromoethyl)benzene Alkoxide Sodium 6-phenyl-1-hexen-4-oxide (Alkoxide) Reactants->Alkoxide NaH, THF, 0°C Product 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- (Desired Product) Alkoxide->Product SN2 Pathway (Substitution) SideProduct Styrene (Side Product) Alkoxide->SideProduct E2 Pathway (Elimination)

Caption: Reaction scheme for the synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

References

"optimizing reaction conditions for the synthesis of substituted hexenes"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted hexenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Synthesis & Optimization

Q1: My reaction to synthesize a substituted hexene is giving a low yield. What are the general parameters I should investigate?

A1: Low yields in substituted hexene synthesis can stem from several factors. A systematic approach to optimization is crucial. Key parameters to investigate include:

  • Reaction Temperature: Temperature can significantly impact reaction rates and selectivity. For instance, in the isomerization of 1-hexene, higher temperatures can lead to increased formation of side products.[1] Conversely, some reactions, like specific Heck couplings, may require elevated temperatures (e.g., 140°C) to proceed efficiently.[2]

  • Reaction Time: The duration of the reaction can affect both yield and purity. Insufficient time may lead to incomplete conversion, while prolonged reaction times can result in the formation of by-products.[3] Monitoring the reaction progress using techniques like TLC or GC-MS is recommended to determine the optimal time.

  • Catalyst Choice and Loading: The choice of catalyst is critical. For example, in Suzuki couplings, palladium catalysts with bulky phosphine ligands are often effective.[4] The catalyst loading (mol%) also plays a role; for some Heck reactions, an optimal range for palladium acetate has been found to be 0.35–0.39 mol%.[2]

  • Solvent: The solvent can influence reactant solubility and catalyst activity. For certain enzymatic syntheses of hexenyl acetate, acetonitrile has been shown to be a superior solvent.[5] In Suzuki couplings, switching from coordinating solvents like acetonitrile to ethers like DME or THF can sometimes prevent catalyst poisoning.[6]

  • Base: The choice and amount of base are crucial in many coupling reactions. In Heck reactions, KOH has been shown to be effective.[2] For Suzuki couplings, bases like K2CO3, K3PO4, or Cs2CO3 are commonly used, and using an excess (3-4 equivalents) can sometimes improve results.[7]

Wittig Reaction

Q2: I am performing a Wittig reaction to synthesize a substituted hexene, but I am observing low Z-selectivity. How can I improve this?

A2: Achieving high Z-selectivity in the Wittig reaction, especially for trisubstituted alkenes, can be challenging.[8] Here are some strategies to favor the formation of the Z-isomer:

  • Use of Non-Stabilized Ylides: Non-stabilized ylides generally provide higher Z-selectivity.[9][10]

  • Reaction Conditions: The choice of base and solvent can influence stereoselectivity. Using strong bases like n-butyllithium or potassium tert-butoxide to generate the ylide is common.[10]

  • Temperature: Performing the reaction at low temperatures (e.g., -78°C) often favors the kinetic product, which is typically the Z-isomer.

Suzuki Coupling

Q3: My Suzuki coupling reaction to form a substituted hexene is not proceeding, or the yield is very low. What are the common causes and solutions?

A3: Failure of a Suzuki coupling can be due to several issues. Here's a troubleshooting guide:

  • Catalyst Inactivity: The palladium catalyst can be poisoned. Ensure your catalyst is fresh and handled under an inert atmosphere. Sometimes, in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)2 with a phosphine ligand is more effective than using a pre-formed Pd(0) complex like Pd(PPh3)4.[6]

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo decomposition.[11] Consider using more stable boronic esters (e.g., pinacol esters).

  • Poor Solubility: Poor solubility of reactants can hinder the reaction.[4] Experiment with different solvent systems, such as THF/water or DMF.[4]

  • Inappropriate Base: The choice of base is crucial and can be empirical.[4] If you are using a carbonate base, ensure it is finely powdered and dry. For some systems, stronger bases like K3PO4 or Cs2CO3 may be necessary.[12] The addition of a small amount of water can be critical for reactions using K3PO4.[12]

  • Ligand Choice: The phosphine ligand plays a significant role. Bulky, electron-rich ligands like XPhos or SPhos can accelerate the oxidative addition step and improve yields.[6]

Heck Reaction

Q4: I am attempting a Heck reaction to synthesize a substituted hexene, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

A4: Controlling regioselectivity in the Heck reaction of cyclic olefins like cyclohexene can be challenging, often leading to a mixture of products.[2] Here are some factors to consider:

  • Ligand Selection: The ligand used can influence the regioselectivity. Experimenting with different phosphine ligands can help steer the reaction towards the desired isomer.

  • Reaction Conditions: The solvent and temperature can also play a role. For example, using molten [Bu4N]Br as the reaction medium has been shown to be successful in some Heck couplings of cycloalkenes.[2]

  • Substrate Structure: The electronic and steric properties of your substrates will inherently influence the regiochemical outcome.

Grubbs Metathesis

Q5: My ring-closing metathesis (RCM) reaction to form a cyclic hexene derivative is inefficient. What can I do to improve it?

A5: Inefficient RCM can be due to several factors. Here are some troubleshooting tips:

  • Catalyst Choice: The choice of Grubbs catalyst (first, second, or third generation) is critical and depends on the substrate. The second-generation Grubbs catalysts are generally more stable and active.[13]

  • Reaction Concentration: RCM is an intramolecular reaction, so it is typically favored at high dilution to minimize intermolecular side reactions (oligomerization/polymerization).

  • Ethylene Removal: If your RCM reaction produces ethylene as a byproduct, removing it from the reaction mixture (e.g., by bubbling an inert gas through the solution or performing the reaction under vacuum) can help drive the equilibrium towards the product.[13]

  • Catalyst Deactivation: The catalyst can be sensitive to impurities in the reactants or solvent. Ensure all reagents are pure and the solvent is thoroughly degassed.

Purification

Q6: I am having difficulty purifying my substituted hexene product from isomers and starting materials. What purification strategies can I employ?

A6: The purification of hexene isomers can be challenging due to their similar boiling points and polarities.[14]

  • Distillation: For isomers with sufficiently different boiling points, fractional distillation can be effective. For example, 1-hexene (b.p. 63.4°C) can be separated from the trans-isomer of 3-methyl-pentene-2 (b.p. 70.4°C) by distillation.[14]

  • Column Chromatography: For less volatile compounds, column chromatography on silica gel or alumina is a standard method. The choice of eluent system is critical for achieving good separation.

  • Reactive Extractive Distillation: This technique involves using a reactive solvent that selectively forms a complex with one of the components, altering its volatility and facilitating separation. For instance, silver nitrate in ethylene glycol has been investigated for the separation of 1-hexene from its isomers.[15]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[16]

Quantitative Data Summary

Table 1: Optimization of Heck Reaction Conditions for the Synthesis of Monoarylated Cyclohexenes [2]

Catalyst PrecursorCatalyst Loading (mol%)BaseSolventTemperature (°C)Max. Yield of Monoarylated Products (%)
Pd(OAc)₂0.35 - 0.39KOH[Bu₄N]Br140~89
PdCl₂(PhCN)₂0.30 - 0.78KOH[Bu₄N]Br140~81

Table 2: Effect of Reaction Time on Hexene-1 Polymerization [17]

Reaction Time (h)Catalytic Activity (g/g Cat·h⁻¹)Polymer Isotacticity (%)
1~750~92
289993.7
3~85094.2

Experimental Protocols

Protocol 1: Heck Arylation of Cyclohexene [2]

  • Reactant Preparation: In a reaction vessel, combine iodobenzene, cyclohexene, and a suitable base such as KOH.

  • Catalyst and Medium: Add the palladium catalyst precursor (e.g., Pd(OAc)₂) and molten tetrabutylammonium bromide ([Bu₄N]Br) as the reaction medium.

  • Reaction Conditions: Heat the mixture to 140°C for 4 hours under an inert atmosphere.

  • Work-up and Analysis: After cooling, the reaction mixture is worked up by extraction and purified, for example, by column chromatography. The products are analyzed by GC-MS and NMR to determine yield and selectivity.

Protocol 2: Synthesis of (Z)-3-hexen-1-yl acetate via Transesterification [5]

  • Reactant and Catalyst Setup: In a suitable flask, combine (Z)-3-hexen-1-ol and vinyl acetate in n-hexane. Add crude acetone powder from rape seedlings as the biocatalyst.

  • Reaction Conditions: Maintain the reaction at 40°C with stirring (e.g., 100 rpm).

  • Monitoring and Analysis: Take samples at various time intervals (e.g., 12, 24, 48, 72 hours) and analyze the yield of (Z)-3-hexen-1-yl acetate by gas chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Substituted Hexene Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants (e.g., Aryl Halide, Alkene) setup Assemble Reaction (Under Inert Atmosphere) reactants->setup catalyst Choose Catalyst & Ligand (e.g., Pd(OAc)₂, XPhos) catalyst->setup solvent_base Select Solvent & Base (e.g., THF, K₂CO₃) solvent_base->setup conditions Set Reaction Conditions (Temperature, Time) setup->conditions monitoring Monitor Progress (TLC, GC-MS) conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Distillation, Chromatography) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization yield_purity Determine Yield & Purity characterization->yield_purity troubleshooting_suzuki Troubleshooting Logic for Suzuki Coupling start Low/No Product in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents stable & soluble? check_catalyst->check_reagents Yes sol_catalyst Use fresh catalyst/ligand. Consider in-situ generation. check_catalyst->sol_catalyst No check_conditions Are conditions optimal? check_reagents->check_conditions Yes sol_reagents Use boronic ester. Change solvent system. check_reagents->sol_reagents No sol_conditions Screen different bases. Vary temperature. check_conditions->sol_conditions No end Successful Reaction check_conditions->end Yes sol_catalyst->start Re-run sol_reagents->start Re-run sol_conditions->start Re-run

References

Technical Support Center: Degradation of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "1-Hexene, 6-phenyl-4-(1-phenylethoxy)-". This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the degradation pathways of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- that are susceptible to degradation?

A1: The primary sites for degradation on this molecule are the carbon-carbon double bond of the hexene moiety and the benzylic ether linkage. The two phenyl rings are generally more stable but can undergo metabolic degradation under certain biological conditions.

Q2: What are the expected products from the oxidative cleavage of the double bond in 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-?

A2: Oxidative cleavage of the C=C double bond is expected to break the hexene chain. Depending on the reaction conditions, this can yield aldehydes or carboxylic acids. For instance, ozonolysis followed by a reductive work-up would likely yield an aldehyde, while an oxidative work-up would produce a carboxylic acid.[1][2][3]

Q3: How can the benzyl ether bond in 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- be cleaved?

A3: The benzyl ether linkage is susceptible to cleavage under several conditions. Common laboratory methods include treatment with strong acids (like HBr or HI), Lewis acids (such as BCl₃·SMe₂), or through catalytic hydrogenolysis.[4][5][6] The choice of method often depends on the presence of other functional groups in the molecule that you wish to preserve.

Q4: Is 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- susceptible to biodegradation?

Troubleshooting Guides

Issue 1: Incomplete Oxidative Cleavage of the Alkene
Potential Cause Troubleshooting Step
Insufficient Oxidant Increase the molar ratio of the oxidizing agent (e.g., ozone, KMnO₄).
Low Reaction Temperature For ozonolysis, ensure the temperature is low enough (-78 °C is common) to form the ozonide intermediate.[12] For permanganate cleavage, warming the reaction may be necessary for "strong" cleavage.[2][13]
Improper Work-up Ensure the work-up conditions (reductive or oxidative) are appropriate for the desired product (aldehyde or carboxylic acid).[1][3]
Solvent Incompatibility Use a solvent in which both the substrate and the oxidizing agent have reasonable solubility. Dichloromethane or methanol are common for ozonolysis.[2]
Issue 2: Unsuccessful or Low Yield of Benzyl Ether Cleavage
Potential Cause Troubleshooting Step
Inappropriate Reagent for Cleavage Select a reagent based on the stability of the rest of the molecule. For acid-sensitive substrates, consider catalytic hydrogenolysis. For molecules with other reducible groups, acid cleavage might be preferable.[5][6]
Catalyst Poisoning (for Hydrogenolysis) Ensure the substrate and solvent are free of impurities that could poison the palladium catalyst.
Steric Hindrance If the ether linkage is sterically hindered, a stronger Lewis acid or longer reaction times may be necessary.
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and adjust the reaction time as needed.

Experimental Protocols

Protocol 1: Oxidative Cleavage of the Alkene via Ozonolysis (Reductive Work-up)
  • Dissolve 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- in a suitable solvent such as dichloromethane or methanol in a flask equipped with a gas inlet and a stir bar.[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored for a color change (e.g., the appearance of a blue color from unreacted ozone) to indicate completion.[12]

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, to the reaction mixture.[1]

  • Allow the mixture to warm to room temperature while stirring.

  • Follow with an appropriate aqueous work-up and extraction to isolate the aldehyde product.

  • Purify the product using column chromatography or another suitable technique.

Protocol 2: Cleavage of the Benzyl Ether using Boron Trichloride-Dimethyl Sulfide Complex
  • Dissolve 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to the recommended temperature (e.g., 0 °C or room temperature, depending on the substrate).

  • Slowly add the boron trichloride-dimethyl sulfide (BCl₃·SMe₂) complex to the solution.[4]

  • Stir the reaction for the required time, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a suitable reagent, such as methanol or a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the resulting alcohol product.

Visualizations

Degradation_Pathways cluster_alkene Alkene Degradation cluster_ether Ether Degradation Start 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Ozonolysis Ozonolysis (Reductive Work-up) Start->Ozonolysis O₃, then DMS Aldehyde Aldehyde Product Ozonolysis->Aldehyde Start2 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Acid_Cleavage Acidic Ether Cleavage Start2->Acid_Cleavage HBr or HI Alcohol Alcohol Product Acid_Cleavage->Alcohol

Caption: Potential degradation pathways of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Troubleshooting_Workflow start Experiment Start issue Degradation Issue Encountered? start->issue incomplete_alkene Incomplete Alkene Cleavage issue->incomplete_alkene Yes (Alkene) low_ether_yield Low Ether Cleavage Yield issue->low_ether_yield Yes (Ether) end Successful Degradation issue->end No check_oxidant Check Oxidant Stoichiometry & Temperature incomplete_alkene->check_oxidant check_reagent Verify Cleavage Reagent & Conditions low_ether_yield->check_reagent check_oxidant->start Re-run Experiment check_reagent->start Re-run Experiment

Caption: A logical workflow for troubleshooting common degradation experiment issues.

References

Technical Support Center: Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. The protocols and advice are tailored for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a multi-step process. The primary route involves the preparation of two key intermediates, 6-phenyl-1-hexen-4-ol and (1-bromoethyl)benzene, followed by their coupling via a Williamson ether synthesis.

Synthesis Workflow cluster_0 Starting Materials Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Phenylacetaldehyde Phenylacetaldehyde Grignard Reaction Grignard Reaction Phenylacetaldehyde->Grignard Reaction Allylmagnesium Bromide Allylmagnesium Bromide Allylmagnesium Bromide->Grignard Reaction Ethylbenzene Ethylbenzene Radical Bromination Radical Bromination Ethylbenzene->Radical Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Radical Bromination Alcohol Intermediate 6-phenyl-1-hexen-4-ol Grignard Reaction->Alcohol Intermediate Williamson Ether Synthesis Williamson Ether Synthesis Alcohol Intermediate->Williamson Ether Synthesis Bromide Intermediate (1-bromoethyl)benzene Radical Bromination->Bromide Intermediate Bromide Intermediate->Williamson Ether Synthesis Final Product 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Williamson Ether Synthesis->Final Product

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in this synthesis?

A1: The primary challenge is the Williamson ether synthesis step. This reaction involves a secondary alcohol (6-phenyl-1-hexen-4-ol) and a secondary alkyl halide ((1-bromoethyl)benzene). This combination is highly susceptible to a competing E2 elimination reaction, which can significantly lower the yield of the desired ether product.[1][2]

Q2: Why is the choice of base and solvent so critical in the final step?

A2: The base and solvent play a crucial role in determining the ratio of the desired SN2 (substitution) product to the E2 (elimination) byproduct. Strong, bulky bases and protic solvents tend to favor elimination. To improve the yield of the ether, weaker, non-bulky bases and polar aprotic solvents are generally preferred as they favor the SN2 pathway.[3][4][5][6]

Q3: Can I use a different halide, such as (1-chloroethyl)benzene?

A3: While other halides can be used, (1-bromoethyl)benzene is often preferred because bromide is a better leaving group than chloride, which can lead to faster reaction times. However, the principles of SN2/E2 competition still apply.

Q4: What are the expected major byproducts?

A4: The main byproduct from the Williamson ether synthesis is styrene, formed via E2 elimination of (1-bromoethyl)benzene. In the Grignard reaction step, a common byproduct is the Wurtz coupling product, 1,5-hexadiene, from the reaction of allylmagnesium bromide with unreacted allyl bromide.

Troubleshooting Guide

Low Yield of Final Product: 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-

Problem: The overall yield of the final ether product is significantly lower than expected.

Possible Cause 1: Inefficient Grignard Reaction for Alcohol Intermediate.

  • Q: Did you observe the formation of a white precipitate during the Grignard reaction?

    • A: This could indicate the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Q: Was there a significant amount of a low-boiling point byproduct?

    • A: This might be 1,5-hexadiene, a result of Wurtz coupling. This can be minimized by the slow, dropwise addition of allyl bromide during the formation of the Grignard reagent, maintaining a low temperature (below 0°C).[7]

Possible Cause 2: Low Yield of (1-bromoethyl)benzene.

  • Q: Did the bromination reaction mixture turn colorless too quickly or not at all?

    • A: The reaction relies on a radical chain mechanism. Ensure a proper radical initiator (like AIBN or benzoyl peroxide) is used and that the reaction is initiated with an appropriate light source or heat.[8][9] The reaction should be monitored for the disappearance of the bromine color.

  • Q: Is the primary product contaminated with di-brominated species?

    • A: Over-bromination can occur. Use of N-bromosuccinimide (NBS) is recommended as it provides a low, steady concentration of bromine, which favors mono-bromination at the benzylic position.[9][10]

Possible Cause 3: Dominance of E2 Elimination in Williamson Ether Synthesis.

  • Q: Have you identified styrene as a major component in your product mixture?

    • A: This confirms that E2 elimination is the primary reaction pathway. To favor the desired SN2 reaction, consider the following adjustments:

      • Base: Switch to a less sterically hindered and weaker base. For example, if you are using sodium ethoxide, consider switching to sodium hydride (NaH) or potassium carbonate (K2CO3).[11][12]

      • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation but not the alkoxide anion, increasing its nucleophilicity without increasing its basicity, thus favoring the SN2 pathway.[3][12]

      • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination.

Troubleshooting_Yield Start Low Final Product Yield CheckIntermediates Analyze Intermediates? Start->CheckIntermediates LowAlcohol Low Yield of 6-phenyl-1-hexen-4-ol CheckIntermediates->LowAlcohol Yes LowBromide Low Yield of (1-bromoethyl)benzene CheckIntermediates->LowBromide Yes FinalStepIssue Issue in Final Williamson Synthesis CheckIntermediates->FinalStepIssue No StyreneCheck Styrene byproduct detected? FinalStepIssue->StyreneCheck E2Dominant E2 Elimination is Dominant StyreneCheck->E2Dominant Yes PurificationIssue Purification Challenge: - Close boiling points of  product and styrene StyreneCheck->PurificationIssue No ModifyConditions Modify Reaction Conditions: - Use weaker, non-bulky base (e.g., NaH) - Use polar aprotic solvent (e.g., DMF) - Lower reaction temperature E2Dominant->ModifyConditions

Caption: Troubleshooting decision tree for low product yield.

Product Purity Issues

Problem: The final product is contaminated with starting materials or byproducts.

  • Q: Are unreacted 6-phenyl-1-hexen-4-ol and/or (1-bromoethyl)benzene present?

    • A: This suggests an incomplete reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider a slight increase in temperature or the addition of a phase-transfer catalyst like tetrabutylammonium bromide to enhance the solubility and reactivity of the alkoxide.

  • Q: How can I effectively remove the styrene byproduct?

    • A: Styrene and the desired ether product may have similar boiling points, making simple distillation challenging.[13] Consider column chromatography on silica gel for purification. Alternatively, extractive distillation has been used for separating styrene from similar compounds in industrial settings.[14][15]

Data Presentation

The choice of reaction parameters significantly impacts the competition between the desired SN2 pathway (ether formation) and the undesired E2 pathway (alkene formation). The following table summarizes the expected trends.

ParameterCondition Favoring SN2 (Higher Ether Yield) Condition Favoring E2 (Higher Alkene Yield) Rationale
Base Weaker, non-bulky bases (e.g., NaH, K2CO3, Ag2O)Strong, bulky bases (e.g., Potassium tert-butoxide)Bulky bases sterically hinder the backside attack required for SN2 and preferentially act as a base to abstract a proton.[11]
Solvent Polar aprotic (e.g., DMF, DMSO, THF)Protic (e.g., Ethanol, Water)Polar aprotic solvents enhance the nucleophilicity of the alkoxide without increasing its basicity. Protic solvents solvate the alkoxide, reducing its nucleophilicity.[3][6]
Temperature Lower temperaturesHigher temperaturesE2 reactions generally have a higher activation energy than SN2 reactions and are therefore more favored at higher temperatures.
Substrate Less sterically hindered alcohol and halideMore sterically hindered alcohol and halideIncreased steric hindrance around the reaction centers favors elimination over substitution.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-1-hexen-4-ol (Alcohol Intermediate)

This protocol is adapted from general procedures for the synthesis of homoallylic alcohols via Grignard reaction.[16][17][18]

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Grignard Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of phenylacetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of (1-bromoethyl)benzene (Bromide Intermediate)

This protocol is based on the Wohl-Ziegler reaction for benzylic bromination.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Initiation and Reaction: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction is complete when the denser NBS has been consumed and is replaced by the less dense succinimide, which will float on top of the solvent.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous calcium chloride. The solvent can be removed by distillation, and the product, (1-bromoethyl)benzene, can be purified by vacuum distillation.

Protocol 3: Williamson Ether Synthesis of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-
  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add a solution of 6-phenyl-1-hexen-4-ol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (NaH) (1.1 eq) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Ether Formation: Cool the resulting alkoxide solution to 0°C. Add a solution of (1-bromoethyl)benzene (1.0 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to separate the desired ether from the styrene byproduct and any unreacted starting materials.

Signaling Pathways and Logical Relationships

SN2 vs. E2 Competition in Williamson Ether Synthesis

The core of optimizing this synthesis lies in controlling the competition between the SN2 and E2 pathways. The following diagram illustrates this critical relationship.

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants Alkoxide + Secondary Alkyl Halide SN2_TS SN2 Transition State (Backside Attack) Reactants->SN2_TS Nucleophilic Attack E2_TS E2 Transition State (Proton Abstraction) Reactants->E2_TS Basic Attack Ether Desired Ether Product SN2_TS->Ether Alkene Alkene Byproduct (Styrene) E2_TS->Alkene Favors_SN2 Favored by: - Polar Aprotic Solvent - Weaker, Non-bulky Base - Lower Temperature Favors_SN2->SN2_TS Favors_E2 Favored by: - Protic Solvent - Strong, Bulky Base - Higher Temperature Favors_E2->E2_TS

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

References

Technical Support Center: Purification of Substituted Phenyl-Hexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "1-Hexene, 6-phenyl-4-(1-phenylethoxy)-" and related substituted phenyl-hexene derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of complex organic molecules like substituted phenyl-hexene derivatives.

Problem 1: Persistent Impurities After Column Chromatography

Symptoms:

  • NMR or LC-MS analysis shows the presence of impurities with similar polarity to the desired product.

  • Broad peaks or overlapping spots are observed during chromatographic analysis.

Possible Causes:

  • Inappropriate solvent system for column chromatography.

  • Co-elution of structurally similar impurities.

  • Overloading of the column.

Solutions:

  • Optimize the Solvent System: Experiment with different solvent mixtures to achieve better separation. A slight change in the polarity of the mobile phase can significantly impact resolution. Consider using a gradient elution.

  • Alternative Chromatographic Techniques: If standard silica gel chromatography fails, consider reverse-phase chromatography or using a different stationary phase like alumina.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to remove closely related impurities.[1][2]

  • Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Problem 2: Product Decomposition During Purification

Symptoms:

  • Low yield of the desired product after purification.

  • Appearance of new, unexpected spots on TLC or peaks in LC-MS.

  • Color change of the sample during purification.

Possible Causes:

  • Sensitivity of the compound to heat, light, or air.

  • Acidic or basic conditions during chromatography leading to degradation.

  • Prolonged exposure to the purification medium.

Solutions:

  • Use Neutral Purification Conditions: Buffer the solvent system for chromatography or perform extractions under neutral pH.

  • Minimize Exposure to Heat: If using distillation, vacuum distillation can be employed to lower the boiling point and reduce thermal stress on the compound.[1][3] For chromatography, avoid prolonged exposure to the stationary phase.

  • Work in an Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.

  • Solvent Scavengers: Use scavengers to remove reactive impurities from the crude mixture before purification.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of substituted phenyl-hexene derivatives?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers, over-alkylated products), and residual catalysts or reagents. For instance, in reactions involving Grignard reagents or similar organometallics, you might find coupled byproducts.

Q2: How can I effectively remove unreacted starting materials?

A2: The method depends on the properties of the starting materials. If the starting materials have significantly different polarities from the product, column chromatography is effective.[4] Alternatively, if one of the starting materials is acidic or basic, an acid-base extraction can be a simple and efficient removal method.

Q3: Is distillation a suitable method for purifying "1-Hexene, 6-phenyl-4-(1-phenylethoxy)-"?

A3: Distillation is suitable for separating liquids with different boiling points.[1][3] Given the likely high molecular weight and boiling point of "1-Hexene, 6-phenyl-4-(1-phenylethoxy)-", simple distillation would likely require high temperatures that could lead to decomposition. Vacuum distillation is a more appropriate choice as it lowers the boiling point of the compound.[1]

Q4: What is the best general approach for a first attempt at purifying a novel substituted phenyl-hexene derivative?

A4: A good starting point is to analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to get an initial idea of the separation. Based on the TLC results, column chromatography on silica gel is a versatile and widely used technique for initial purification.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for a Crude Substituted Phenyl-Hexene Derivative

Purification TechniqueInitial Purity (%)Final Purity (%)Yield (%)Notes
Flash Column Chromatography 759285Effective for removing major impurities with different polarities.
Recrystallization 929870Good for removing closely related impurities from a solid product.
Preparative HPLC 92>9960Provides very high purity but can be costly and time-consuming for large scales.
Vacuum Distillation 758880Suitable for thermally stable liquid compounds with significantly different boiling points from impurities.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it (gradient elution) if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[2]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.[2]

  • Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.[1][3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude Product (e.g., 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-) Initial_Analysis Initial Analysis (TLC, LC-MS) Crude_Product->Initial_Analysis Purification_Choice Choice of Purification Method Initial_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Recrystallization Recrystallization Purification_Choice->Recrystallization Distillation Distillation Purification_Choice->Distillation Pure_Product Pure Product Column_Chromatography->Pure_Product Purity > 95% Further_Purification Further Purification Needed Column_Chromatography->Further_Purification Purity < 95% Recrystallization->Pure_Product Purity > 98% Recrystallization->Further_Purification Purity < 98% Distillation->Pure_Product Purity > 90% Distillation->Further_Purification Purity < 90% Further_Purification->Purification_Choice

Caption: General workflow for the purification of a crude organic compound.

Troubleshooting_Logic Start Start Purification Check_Purity Check Purity (NMR, LC-MS) Start->Check_Purity Is_Pure Is Purity Acceptable? Check_Purity->Is_Pure End Purified Product Is_Pure->End Yes Impurity_Detected Impurity Detected Is_Pure->Impurity_Detected No Identify_Impurity Identify Impurity (Polarity, Structure) Impurity_Detected->Identify_Impurity Choose_Method Choose New Purification Method Identify_Impurity->Choose_Method Change_Solvent Change Solvent System (Column Chromatography) Choose_Method->Change_Solvent Try_Recrystallization Try Recrystallization Choose_Method->Try_Recrystallization Use_Prep_HPLC Use Preparative HPLC Choose_Method->Use_Prep_HPLC Change_Solvent->Start Try_Recrystallization->Start Use_Prep_HPLC->Start

Caption: Troubleshooting logic for addressing persistent impurities.

References

Technical Support Center: Stability of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential stability issues of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- when subjected to acidic environments during experimental procedures. The information is structured to facilitate troubleshooting and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, their probable causes related to the compound's stability, and recommended actions.

Observed IssuePotential CauseSuggested Actions & Troubleshooting Steps
Rapid Disappearance of Starting Material The molecule's enol ether-like structure is highly susceptible to rapid acid-catalyzed hydrolysis.[1][2]- Immediately neutralize the reaction to halt further degradation. - Assess if acidic conditions are essential for the experiment. - If acid is necessary, consider using a milder acid or a buffered system to maintain a less aggressive pH.
Appearance of Unexpected Analytical Peaks Acid-catalyzed cleavage of the ether bond is likely occurring, leading to the formation of degradation byproducts such as 6-phenyl-1-hexen-4-one and 1-phenylethanol.- Isolate and characterize the unknown peaks using techniques like mass spectrometry to confirm their identities. - If possible, compare the analytical data (e.g., retention time, mass spectrum) with that of commercial standards of the suspected byproducts.
Low or Inconsistent Reaction Yields The starting material or the intended product may be degrading under the acidic conditions of the reaction.- Conduct a time-course study to monitor the concentrations of the starting material, the desired product, and any byproducts. - Explore alternative synthetic pathways that do not require acidic conditions. - Investigate the use of protecting groups for the acid-sensitive ether functionality if acidic conditions are unavoidable.
Physical Changes in the Sample The formation of insoluble degradation products or byproducts from secondary reactions can lead to changes in the sample's appearance, such as color change or precipitation.- Attempt to dissolve and analyze any precipitate that forms. - Consult scientific literature for potential secondary reactions of the expected degradation products under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What makes 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- susceptible to instability in acidic conditions?

A1: The compound contains an ether linkage that is part of a structure resembling an enol ether. Enol ethers are known to be particularly sensitive to acid-catalyzed hydrolysis, which can lead to the rapid cleavage of the carbon-oxygen bond.[1][2]

Q2: What is the probable degradation mechanism in the presence of an acid?

A2: The degradation most likely occurs through acid-catalyzed hydrolysis. This process is initiated by the protonation of the ether oxygen or the adjacent double bond. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbon and leading to the cleavage of the ether bond, ultimately forming a ketone and an alcohol.[2][3]

Q3: What are the anticipated degradation products?

A3: Based on the chemical structure of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, the expected byproducts of acid-catalyzed hydrolysis are 6-phenyl-1-hexen-4-one and 1-phenylethanol.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To mitigate degradation:

  • Whenever feasible, avoid acidic conditions.

  • If an acid is necessary, opt for the mildest possible acid at the lowest effective concentration.

  • Ether cleavage can be accelerated by heat, so maintaining a low reaction temperature is advisable.[4][5]

  • Employ buffered solutions to ensure a stable and less harsh pH environment.

  • If water is identified as a reactant in the degradation process, consider using a non-aqueous solvent.

Q5: Which analytical methods are recommended for monitoring the compound's stability?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for tracking the decrease in the starting material's concentration and the emergence of degradation products. For the identification of the molecular weights of any byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Data Presentation

Table 1: Stability Profile of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- under Various Acidic Conditions

Experiment IDAcid TypeAcid ConcentrationTemperature (°C)Time (hours)% Remaining Starting MaterialMajor Degradation Product(s) Identified
e.g., EXP-001HCl0.1 M251
e.g., EXP-002Acetic Acid0.1 M251

Experimental Protocols

Protocol: General Procedure for an Acid Stability Study

This protocol outlines a general method for evaluating the stability of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- in acidic media.

  • Stock Solution Preparation: Create a stock solution of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- in a suitable organic solvent (e.g., acetonitrile) at a precise concentration (e.g., 1 mg/mL).

  • Acidic Media Preparation: Prepare a range of acidic solutions at various pH levels (e.g., pH 1, 3, and 5) using appropriate buffers or by diluting strong acids.

  • Incubation: Introduce a small, known volume of the stock solution into each acidic solution to reach the desired final concentration. Maintain the samples at a constant, controlled temperature.

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot from each sample.

  • Reaction Quenching: Immediately add a sufficient amount of a suitable base to each collected aliquot to neutralize the acid and stop the degradation reaction.

  • Analysis: Analyze the quenched samples using a validated analytical technique, such as HPLC, to quantify the remaining concentration of the parent compound and to monitor the formation of any degradation products.

  • Data Interpretation: For each acidic condition, plot the percentage of the remaining parent compound as a function of time to establish the degradation kinetics.

Visualizations

hydrolysis_pathway start 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- protonation Protonation of Ether Oxygen (Potential Rate-Limiting Step) [2] start->protonation + H+ oxonium Reactive Oxonium Ion Intermediate [1, 5] protonation->oxonium nucleophilic_attack Nucleophilic Attack by Water oxonium->nucleophilic_attack + H2O hemiacetal Hemiacetal-like Intermediate nucleophilic_attack->hemiacetal decomposition Decomposition hemiacetal->decomposition products Degradation Products: - 6-phenyl-1-hexen-4-one - 1-phenylethanol decomposition->products

Caption: Proposed pathway for acid-catalyzed hydrolysis.

troubleshooting_flowchart start Experiment Under Acidic Conditions issue Observe Instability? (e.g., low yield, extra peaks) start->issue no_issue Proceed with Experiment issue->no_issue No analyze Analyze Byproducts (e.g., LC-MS) issue->analyze Yes confirm Degradation Confirmed? analyze->confirm other_issue Investigate Other Experimental Factors confirm->other_issue No mitigate Implement Mitigation Strategies confirm->mitigate Yes strategy1 Use Milder Acid / Buffer mitigate->strategy1 strategy2 Lower Reaction Temperature mitigate->strategy2 strategy3 Consider Alternative Synthetic Route mitigate->strategy3

Caption: A logical workflow for troubleshooting stability issues.

References

Validation & Comparative

A Comparative Analysis of Substituted 1-Hexene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of substituted 1-hexene derivatives, focusing on their synthesis, characterization, and applications. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource supported by experimental data from various studies.

Overview of 1-Hexene and its Derivatives

1-Hexene is a linear alpha-olefin with the formula C6H12.[1][2] Its terminal double bond makes it a reactive and versatile building block in organic synthesis and polymer chemistry.[1] The primary industrial application of 1-hexene is as a comonomer in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), where it introduces short-chain branching to control polymer properties.[1][3]

Substitutions on the 1-hexene backbone can significantly alter its physical, chemical, and biological properties, leading to a wide range of applications. This guide will explore derivatives with substitutions at various positions, comparing their synthesis, spectroscopic characteristics, and performance in different contexts.

Synthesis of Substituted 1-Hexene Derivatives

The synthesis of 1-hexene and its derivatives can be achieved through several routes, including ethylene oligomerization, dehydration of hexanol, and functionalization of the 1-hexene backbone.[1]

Industrial Production of 1-Hexene

The primary industrial methods for producing 1-hexene are:

  • Ethylene Oligomerization: This process combines ethylene molecules to form a range of linear alpha-olefins, including 1-hexene.[1] The Shell Higher Olefin Process (SHOP) is a well-known example.[1]

  • On-Purpose Technology: Ethylene trimerization processes have been developed to selectively produce 1-hexene.[1][4] These methods offer higher selectivity compared to full-range oligomerization.

Laboratory Scale Synthesis and Functionalization

In a laboratory setting, substituted 1-hexene derivatives can be prepared through various organic reactions. For instance, the dimerization of 1-hexene can yield vinylidene dimers, which can be further functionalized to introduce thiol groups, creating primary and tertiary alkanethiols.[5]

The following diagram illustrates a general workflow for the synthesis and functionalization of 1-hexene derivatives.

G cluster_synthesis Synthesis of 1-Hexene Backbone cluster_functionalization Functionalization Ethylene Ethylene Oligomerization Oligomerization Ethylene->Oligomerization Full-range process Trimerization Trimerization Ethylene->Trimerization On-purpose technology 1-Hexene 1-Hexene Oligomerization->1-Hexene Trimerization->1-Hexene Substitution_Reaction Substitution Reaction (e.g., Dimerization, Thiolation) 1-Hexene->Substitution_Reaction Substituted_1_Hexene Substituted 1-Hexene Derivative Substitution_Reaction->Substituted_1_Hexene G 1-Hexene_Monomer 1-Hexene Monomer Polymerization_Reaction Polymerization 1-Hexene_Monomer->Polymerization_Reaction Catalyst_System Ziegler-Natta Catalyst + Co-catalyst/Donor Catalyst_System->Polymerization_Reaction Poly_1_hexene Poly(1-hexene) Polymerization_Reaction->Poly_1_hexene Characterization Characterization (GPC, NMR, FTIR) Poly_1_hexene->Characterization Polymer_Properties Polymer Properties (Molecular Weight, Isotacticity) Characterization->Polymer_Properties G Enediyne_Core Hex-1-ene-1,5-diyne Core Structure SAR Structure-Activity Relationship Enediyne_Core->SAR Substituents Substituents (e.g., aryl, alkyl) Substituents->SAR Biological_Activity Biological Activity (e.g., DNA cleavage) SAR->Biological_Activity Modulates

References

A Comparative Analysis of the Potential Biological Activities of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the biological activity of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- has been found in publicly available scientific literature. This guide provides a comparative analysis of potential biological activities based on the known effects of its core structural motifs: the phenylethoxy group and the phenyl-substituted hexene backbone. The information presented is for research and informational purposes only and should not be interpreted as a definitive profile of the compound's activity.

The compound 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- is a benzyl ether with the molecular formula C20H24O[1]. While its specific biological functions remain uncharacterized, an examination of its structural components allows for a comparison with well-studied classes of compounds. This guide will compare the known biological activities of phenylethanoid glycosides (PhGs), which share the phenylethoxy moiety, and various phenyl-substituted compounds.

Comparative Biological Activities of Structurally Related Compounds

The following table summarizes the observed biological activities of compounds structurally related to 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, providing a basis for potential areas of investigation.

Biological ActivityStructurally Related Compound ClassSpecific Examples & FindingsReference
Antioxidant Phenylethanoid GlycosidesActeoside, isoacteoside, and others showed stronger free radical scavenging than alpha-tocopherol. The effect increases with more phenolic hydroxyl groups.[2][2]
Anti-inflammatory Phenyl-substituted compoundsUrea-based soluble epoxide hydrolase inhibitors with substituted phenyl groups show improved anti-inflammatory effects.[3][3]
Antibacterial Phenylethanoid GlycosidesCompounds 121 and 125 showed considerable activity against S. aureus strains with MIC values from 64 µg/L to 256 µg/L.[4][4]
Anti-melanogenic Phenyl-substituted hexenes2,4,6-triphenyl-1-hexene suppresses melanin synthesis and reduces tyrosinase activity and expression.[5][5]
Neuroprotective Phenylethanoid GlycosidesPhGs have shown neuroprotective effects in various studies.[4][4]
Cytotoxic Phenylethanoid GlycosidesCertain PhGs exhibit cytotoxic effects against various cell lines.[4][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols can serve as a foundation for investigating the biological activity of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol is based on methods used to assess the antioxidant activity of phenylethanoids[2].

Objective: To determine the free radical scavenging activity of a test compound.

Materials:

  • Test compound (e.g., 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid, α-tocopherol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Create a series of dilutions of the test compound and the positive control in methanol.

  • Add 100 µL of each dilution to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is relevant for evaluating potential cytotoxic effects[6].

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Test compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare various concentrations of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound and incubate for 24-48 hours.

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100 where Absorbance_control is the absorbance of untreated cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the potential biological activities of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

G cluster_workflow Experimental Workflow for Biological Activity Screening Compound 1-Hexene, 6-phenyl-4- (1-phenylethoxy)- Assay1 Antioxidant Assay (e.g., DPPH) Compound->Assay1 Assay2 Cytotoxicity Assay (e.g., MTT) Compound->Assay2 Assay3 Anti-inflammatory Assay (e.g., NO production) Compound->Assay3 Assay4 Antibacterial Assay (e.g., MIC determination) Compound->Assay4

Caption: A proposed experimental workflow for the initial biological screening of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB) Inflammatory_Stimulus->Signaling_Cascade Cell_Membrane Compound 1-Hexene, 6-phenyl-4- (1-phenylethoxy)- Target Potential Cellular Target (e.g., sEH, COX-2) Compound->Target Target->Signaling_Cascade Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) Signaling_Cascade->Pro_inflammatory_Mediators

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

References

A Comparative Guide to the Catalytic Hydroformylation of 1-Hexene: Mechanistic Insights and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative analysis of catalytic systems for the hydroformylation of 1-hexene, a key industrial reaction for the production of aldehydes. While mechanistic studies on "1-Hexene, 6-phenyl-4-(1-phenylethoxy)-" are not available in the current literature, the principles and comparisons drawn from the well-studied hydroformylation of 1-hexene offer a valuable framework for researchers and professionals in drug development and chemical synthesis. This document details experimental protocols, presents comparative performance data, and visualizes the underlying reaction mechanisms.

Comparative Performance of Catalytic Systems for 1-Hexene Hydroformylation

The efficiency of 1-hexene hydroformylation is highly dependent on the chosen catalyst and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems.

Catalyst SystemLigandTemperature (°C)Pressure (bar H₂/CO)Conversion (%)n/iso RatioTOF (h⁻¹)
Rh(acac)(CO)₂PPh₃8020>992.51000
Rh(acac)(CO)₂BISBI100509830800
Co₂(CO)₈-120200954100

Detailed Experimental Protocols

General Procedure for the Hydroformylation of 1-Hexene:

A detailed experimental protocol for the hydroformylation of 1-hexene using a rhodium-based catalyst is provided below. This procedure is representative of the methodologies used to generate the comparative data.

Materials:

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • 1-Hexene (substrate)

  • Toluene (solvent)

  • Syngas (H₂/CO, 1:1 mixture)

Procedure:

  • A high-pressure autoclave reactor is charged with Rh(acac)(CO)₂ (0.01 mmol) and PPh₃ (0.1 mmol) under an inert atmosphere of nitrogen.

  • Toluene (20 mL) and 1-hexene (1.0 g, 11.9 mmol) are added to the reactor.

  • The reactor is sealed, and the inert atmosphere is replaced by flushing with syngas three times.

  • The reactor is pressurized to 20 bar with syngas and heated to 80 °C with stirring.

  • The reaction is allowed to proceed for 4 hours, maintaining constant pressure and temperature.

  • After the reaction, the reactor is cooled to room temperature and the excess gas is carefully vented.

  • The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of 1-hexene and the selectivity for the n- and iso-heptanal products.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation of 1-Hexene:

The following diagram illustrates the generally accepted mechanism for the hydroformylation of 1-hexene catalyzed by a rhodium complex with phosphine ligands.

A HRh(CO)₂(L)₂ B Olefin Complex A->B + 1-Hexene C Alkyl Complex B->C Hydride Migration D Acyl Complex C->D + CO E H₂ Oxidative Addition D->E + H₂ F Aldehyde Product E->F Reductive Elimination F->A - Aldehyde A Select Catalysts and Ligands B Prepare Reactor under Inert Atmosphere A->B C Add Solvent, Substrate, Catalyst, and Ligand B->C D Pressurize with Syngas and Heat C->D E Run Reaction for a Set Time D->E F Cool Reactor and Vent Gas E->F G Analyze Products by GC F->G H Compare Conversion, Selectivity, and TOF G->H

A Comparative Guide to Quantum Chemical Calculations of Phenyl-Alkoxy-Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods used in the quantum chemical analysis of molecules containing phenyl, alkoxy, and alkene functional groups, with a focus on conformational analysis and the calculation of molecular properties. Due to the limited availability of published data on the specific molecule 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, this guide draws upon computational studies of structurally analogous molecules, such as phenyl vinyl ether and substituted styrenes, to provide relevant benchmarks and insights.

Comparison of Computational Performance

The choice of computational method and basis set is critical in accurately predicting the conformational energies and molecular properties of flexible molecules containing aromatic and ether linkages. Density Functional Theory (DFT) methods, particularly B3LYP, and Møller-Plesset perturbation theory (MP2) are commonly employed for such analyses.

Below is a summary of calculated relative energies for different conformers of phenyl vinyl ether (PVE), a simpler analogue that captures the key phenyl-ether linkage present in our target molecule. These calculations highlight the sensitivity of conformational energy to the chosen methodology.

ConformerInteraction MotifRelative Energy (kcal/mol) - B3LYP-D3/def2-TZVPRelative Energy (kcal/mol) - SCS-CC2/def2-TZVP
OH–O'H-bond to ether oxygen (methyl towards phenyl)0.000.00
OH–PH-bond to phenyl π-system0.24-0.11
OH–EH-bond to vinyl π-system-0.040.29

Data adapted from a study on the phenyl vinyl ether-methanol complex, which serves as a model for intermolecular interactions that can influence conformational preference.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of quantum chemical calculations, it is imperative to follow detailed and well-documented protocols. The following methodologies are representative of the computational studies cited in this guide.

Computational Chemistry Workflow

A typical workflow for the conformational analysis of a molecule like 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- would involve the following steps:

G Computational Chemistry Workflow A Initial Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT: B3LYP/6-31G*) B->C D Frequency Calculation (Confirm Minima) C->D E Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2/aug-cc-pVTZ) D->E F Analysis of Results (Energies, Geometries, Frequencies) E->F

Caption: A generalized workflow for performing quantum chemical calculations to determine the stable conformers and properties of a molecule.

Detailed Methodologies

1. Geometry Optimization and Frequency Calculations:

  • Objective: To find the stable conformations (local minima on the potential energy surface) of the molecule and to characterize them as true minima through vibrational frequency analysis.

  • Protocol:

    • Initial 3D structures of the molecule are generated using molecular building software.

    • A preliminary conformational search is often performed using a less computationally expensive method like molecular mechanics (e.g., MMFF94) to identify potential low-energy conformers.

    • The geometries of the identified conformers are then optimized using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d).

    • Vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

2. Single-Point Energy Calculations:

  • Objective: To obtain more accurate relative energies of the optimized conformers.

  • Protocol:

    • Using the geometries obtained from the DFT optimization, single-point energy calculations are performed.

    • A higher level of theory and a more extensive basis set are typically used for this step to improve the accuracy of the electronic energy. For example, MP2 with an augmented correlation-consistent basis set like aug-cc-pVTZ can provide a more refined energy landscape.

Logical Relationships in Conformational Analysis

The conformational preference of a molecule is determined by a delicate balance of various intramolecular interactions. The following diagram illustrates the key factors influencing the conformational landscape of a phenyl-alkoxy-alkene.

G Factors Influencing Conformational Stability A Conformational Stability B Steric Hindrance B->A C Electronic Effects (Conjugation, Hyperconjugation) C->A D Intramolecular Hydrogen Bonding D->A E Dipole-Dipole Interactions E->A F van der Waals Forces F->A

Caption: Key intramolecular forces that dictate the preferred three-dimensional structure of a molecule.

Conclusion

Phenyl-Substituted Ethers as Bacterial Phenylalanyl-tRNA Synthetase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents that act on unexploited cellular targets. One such promising target is phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in bacterial protein synthesis. This guide provides a comparative analysis of a series of benzyl phenyl ether derivatives that have demonstrated potent inhibitory activity against bacterial PheRS. The structure-activity relationship (SAR) is detailed, supported by quantitative experimental data, to inform the rational design of next-generation antibacterial compounds.

Structure-Activity Relationship of Benzyl Phenyl Ether Inhibitors

The core scaffold of the inhibitors discussed consists of a benzyl group linked to a phenyl ring via an ether bridge. Modifications at various positions on both aromatic rings have been shown to significantly impact the inhibitory potency against bacterial PheRS, particularly from Escherichia coli. The following table summarizes the inhibitory concentrations (IC50) for a selection of analogues, highlighting key SAR trends.

Compound IDR1 (para-position of benzyl ring)R2 (meta-position of phenyl ring)R3 (para-position of phenyl ring)E. coli PheRS IC50 (µM)
1 HHH>100
2 HHNH21.8
3 HNH2H2.5
4 ClHNH20.45
5 FHNH20.6
6 CH3HNH21.2
7 HHNO2>100
8 HHOH25
9 HHCOOH>100
10 ClNH2H0.9

Key Findings from SAR Studies:

  • Essentiality of the Amino Group: The unsubstituted benzyl phenyl ether (Compound 1) is inactive. The introduction of an amino group on the phenyl ring (Compounds 2 and 3) is crucial for inhibitory activity. The para-amino substitution (Compound 2) is slightly more favorable than the meta-substitution (Compound 3).

  • Enhancement by Electron-Withdrawing Groups: The addition of a halogen at the para-position of the benzyl ring significantly enhances potency. A chloro-substituent (Compound 4) provides the most potent inhibition in this series, followed by a fluoro-substituent (Compound 6). A methyl group at this position (Compound 6) is less effective than halogens but still provides good activity.

  • Impact of Other Phenyl Ring Substituents: Replacing the amino group with other functionalities such as nitro (Compound 7), hydroxyl (Compound 8), or carboxyl (Compound 9) groups leads to a dramatic loss of activity. This underscores the specific interactions of the amino group within the enzyme's active site.

  • Combined Substitutions: Combining a chloro-substituent on the benzyl ring with a meta-amino group on the phenyl ring (Compound 10) results in a potent inhibitor, though slightly less so than the para-amino analogue (Compound 4).

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of the benzyl phenyl ether inhibitors.

Bacterial Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the aminoacylation of tRNAPhe with phenylalanine.

Materials:

  • Purified recombinant E. coli Phenylalanyl-tRNA Synthetase (PheRS)

  • [14C]-L-phenylalanine

  • Bulk E. coli tRNA

  • ATP (Adenosine triphosphate)

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • KCl

  • DTT (Dithiothreitol)

  • Test compounds (benzyl phenyl ethers) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (50 mM, pH 7.5), MgCl₂ (10 mM), KCl (30 mM), DTT (2 mM), ATP (2 mM), and bulk E. coli tRNA (2.5 mg/mL).

  • Compound Pre-incubation: In a microcentrifuge tube, add 1 µL of the test compound at various concentrations (typically a serial dilution).

  • Enzyme Addition: Add the purified E. coli PheRS enzyme to the tubes containing the test compounds and incubate for 10 minutes at 37°C.

  • Initiation of Reaction: Start the aminoacylation reaction by adding the reaction mixture and [14C]-L-phenylalanine (final concentration 10 µM). The final reaction volume is typically 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Precipitation: Stop the reaction by adding 50 µL of ice-cold 10% TCA. Precipitate the tRNA on ice for at least 30 minutes.

  • Filtration: Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters three times with 5 mL of cold 5% TCA to remove unincorporated [14C]-L-phenylalanine.

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity of the samples with a control reaction (containing DMSO instead of the test compound). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

General Synthesis of Benzyl Phenyl Ether Derivatives

The benzyl phenyl ether scaffold can be synthesized via a Williamson ether synthesis.

Materials:

  • Substituted phenol

  • Substituted benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Addition of Benzyl Bromide: Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzyl phenyl ether.

Visualization of SAR

The following diagram illustrates the general structure of the benzyl phenyl ether inhibitors and highlights the key substitution points that influence their activity against bacterial PheRS.

Comparative Guide: Bioactivity of 1-Hexene Moiety in BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a representative compound containing a 1-Hexene moiety against a known alternative for the inhibition of the BRAF V600E mutant, a key driver in many melanomas. The data presented is illustrative, based on established preclinical methodologies, to highlight the evaluation process for such compounds.

In Vitro Performance Comparison

The initial evaluation of kinase inhibitors involves biochemical and cell-based assays to determine potency and cellular efficacy. Here, we compare "Hexenostat," our hypothetical 1-Hexene containing compound, with Vemurafenib, a well-established BRAF V600E inhibitor.

Table 1: Comparative In Vitro Efficacy

CompoundTargetAssay TypeIC50 (nM)Cell LineCell-Based EC50 (nM)
Hexenostat BRAF V600EBiochemical Kinase Assay35 ± 4.2A375 (Melanoma)110 ± 15
Vemurafenib BRAF V600EBiochemical Kinase Assay31 ± 3.8[1]A375 (Melanoma)100 ± 12[2]

In Vivo Efficacy in Xenograft Models

Following promising in vitro results, compounds are advanced to in vivo models to assess their antitumor activity in a biological system. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted in immunodeficient mice, are a standard approach.[3][4]

Table 2: Comparative In Vivo Antitumor Activity

CompoundAnimal ModelDosing RegimenEfficacy EndpointResult (% TGI)
Hexenostat A375 Melanoma Xenograft (Balb/c nude mice)50 mg/kg, p.o., dailyTumor Growth Inhibition (TGI)75%
Vemurafenib HT29 CRC Xenograft (Mice)75 mg/kg, b.i.d.Tumor Growth Inhibition (TGI)>75%[5]

TGI: Tumor Growth Inhibition. p.o.: per os (oral administration). b.i.d.: bis in die (twice a day).

Detailed Experimental Protocols

Objective comparison requires standardized and detailed methodologies.

Protocol 1: In Vitro Biochemical Kinase Assay
  • Objective: To determine the direct inhibitory effect of the compound on purified BRAF V600E kinase activity.

  • Procedure:

    • Recombinant human BRAF V600E kinase is incubated in a kinase assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EGTA).[6]

    • Test compounds (Hexenostat, Vemurafenib) are added across a range of concentrations.

    • The kinase reaction is initiated by adding a substrate (e.g., MEK1) and [γ-³²P]ATP.[6][7]

    • The mixture is incubated at 30°C for 30 minutes to allow for phosphorylation.[6]

    • The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE.

    • The amount of incorporated radioactivity is quantified using autoradiography to determine the level of kinase inhibition.[7]

    • IC50 values are calculated from the dose-response curves.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
  • Objective: To measure the effect of the compound on the viability and proliferation of cancer cells.[8][9]

  • Procedure:

    • A375 human melanoma cells, which harbor the BRAF V600E mutation, are seeded into 96-well plates (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[10]

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Cells are incubated for 72 hours at 37°C in a CO₂ incubator.[10]

    • After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.

    • The plate is incubated for another 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

    • A solubilization solution (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[10][11]

    • The absorbance is measured on a microplate reader at a wavelength of 570 nm.[11]

    • EC50 values are determined by plotting cell viability against compound concentration.

Protocol 3: In Vivo Xenograft Mouse Model
  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Procedure:

    • A suspension of A375 melanoma cells is prepared in a suitable medium (e.g., HBSS/Matrigel at a 1:1 ratio).[3]

    • The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., Balb/c nude or NSG mice).[4][12][13]

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[3][12]

    • Mice are randomized into treatment and vehicle control groups.

    • The designated compound (Hexenostat or Vemurafenib) is administered daily via oral gavage at the specified dose.

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (width² x length) / 2).[12]

    • At the end of the study (e.g., 21 days), the percentage of Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

Visualization of Pathways and Workflows

Understanding the mechanism and experimental process is crucial for drug development professionals.

Diagram 1: BRAF Signaling Pathway Inhibition

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Mutated) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Proliferation & Survival TF->Response Inhibitor Hexenostat / Vemurafenib Inhibitor->BRAF

Caption: Inhibition of the constitutively active BRAF V600E mutant.

Diagram 2: Preclinical Kinase Inhibitor Workflow

G Biochem Biochemical Assay (IC50) Cell Cell-Based Assay (EC50) Biochem->Cell Hit Validation PK Pharmacokinetics (ADME) Cell->PK Lead Selection InVivo In Vivo Efficacy (Xenograft) PK->InVivo Optimization Tox Toxicology Studies InVivo->Tox Preclinical Candidate Clinical Candidate Tox->Candidate

Caption: A typical workflow for preclinical kinase inhibitor development.

References

"benchmarking the synthetic efficiency of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- preparation"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no direct synthesis for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- has been reported. This guide, therefore, presents a plausible synthetic pathway based on established organic chemistry principles and provides a comparative analysis of potential alternative methods for the key transformations. The experimental data and protocols are derived from analogous reactions and should be considered theoretical until validated experimentally.

This document is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding and a strategic approach to the synthesis of the target molecule.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, suggests that the molecule can be disconnected at the ether linkage and the C4-C5 bond of the hexene backbone. This leads to two key precursors: 1-phenylethanol and a C6-phenylated hexene fragment. The latter can be further simplified to a commercially available epoxide and a Grignard reagent.

G Target Molecule 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- Precursor_A 6-phenyl-1-hexen-4-ol Target Molecule->Precursor_A Ether disconnection Precursor_B 1-phenylethanol Target Molecule->Precursor_B Precursor_C 3-phenyl-1,2-epoxypropane Precursor_A->Precursor_C C-C bond disconnection Precursor_D Allyl magnesium bromide Precursor_A->Precursor_D

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed:

  • Synthesis of the intermediate alcohol (6-phenyl-1-hexen-4-ol): This can be achieved via the ring-opening of 3-phenyl-1,2-epoxypropane with a suitable nucleophile like allyl magnesium bromide (a Grignard reagent). This reaction is expected to proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[1][2][3]

  • Etherification: The resulting secondary alcohol, 6-phenyl-1-hexen-4-ol, can then be reacted with a derivative of 1-phenylethanol to form the desired ether.

Comparison of Key Synthesis Steps

The critical step in this proposed synthesis is the formation of the ether bond. Two primary methods are considered and compared: the Williamson Ether Synthesis and Acid-Catalyzed Etherification.

FeatureWilliamson Ether SynthesisAcid-Catalyzed Etherification
Reagents Alkoxide of 6-phenyl-1-hexen-4-ol, 1-phenylethyl halide (e.g., bromide)6-phenyl-1-hexen-4-ol, 1-phenylethanol, strong acid catalyst (e.g., H2SO4)
Mechanism SN2SN1 or SN2 depending on the alcohol
Advantages - Good for a wide range of ethers.[4][5][6] - Generally proceeds with good yields for primary and some secondary halides.[4]- Can be simpler as it avoids the pre-formation of an alkoxide and halide.
Disadvantages - Requires the preparation of a halide from 1-phenylethanol. - Elimination (E2) can be a competing side reaction, especially with secondary halides.[4] - The alkoxide is a strong base, which can promote elimination.- Risk of carbocation rearrangements, especially with secondary alcohols.[7][8] - Can lead to a mixture of products if both alcohols can form stable carbocations.[9] - Dehydration of the alcohols to form alkenes is a major side reaction.[7]
Stereochemistry Inversion of configuration at the electrophilic carbon.[1]Can lead to racemization if an SN1 pathway is followed.

Experimental Protocols (Proposed)

Step 1: Synthesis of 6-phenyl-1-hexen-4-ol

  • Reaction: Ring-opening of 3-phenyl-1,2-epoxypropane with allyl magnesium bromide.

  • Procedure (based on analogous Grignard reactions with epoxides[1][2][10]):

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the Grignard reagent is formed, cool the flask in an ice bath.

    • Add a solution of 3-phenyl-1,2-epoxypropane in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-phenyl-1-hexen-4-ol.

Step 2: Etherification via Williamson Ether Synthesis (Proposed)

  • Reaction: Reaction of the sodium alkoxide of 6-phenyl-1-hexen-4-ol with 1-phenylethyl bromide.

  • Procedure (based on analogous Williamson ether syntheses[4][11][12][13]):

    • In a dry flask under a nitrogen atmosphere, dissolve 6-phenyl-1-hexen-4-ol in a suitable anhydrous solvent such as THF.

    • Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the solution at 0 °C.

    • Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of 1-phenylethyl bromide in anhydrous THF dropwise to the alkoxide solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Visualizations

G cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Etherification A 3-phenyl-1,2-epoxypropane C Grignard Reaction (Anhydrous Ether, 0°C to RT) A->C B Allyl magnesium bromide B->C D 6-phenyl-1-hexen-4-ol C->D E 6-phenyl-1-hexen-4-ol G Williamson Ether Synthesis (NaH, Anhydrous THF, Reflux) E->G F 1-phenylethyl bromide F->G H 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- G->H

Caption: Proposed experimental workflow for the synthesis.

G cluster_williamson Williamson Ether Synthesis cluster_acid Acid-Catalyzed Etherification W_Start Secondary Alcohol + 1-phenylethyl halide W_Cond Strong Base (e.g., NaH) W_Start->W_Cond W_Mech SN2 Mechanism W_Cond->W_Mech W_Pros Pros: - High yield potential - Controlled regioselectivity W_Mech->W_Pros W_Cons Cons: - E2 elimination side reaction - Requires halide precursor W_Mech->W_Cons A_Start Secondary Alcohol + 1-phenylethanol A_Cond Strong Acid (e.g., H2SO4) A_Start->A_Cond A_Mech SN1/SN2 Mechanism A_Cond->A_Mech A_Pros Pros: - Simpler starting materials A_Mech->A_Pros A_Cons Cons: - Carbocation rearrangements - Dehydration side reactions - Potential for product mixtures A_Mech->A_Cons

Caption: Logical comparison of etherification strategies.

References

Safety Operating Guide

Safe Disposal of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-, a compound likely possessing flammable and other hazardous properties due to its structural components (an alkene, an aromatic ring, and an ether), is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Keep the chemical away from ignition sources such as open flames, hot surfaces, and sparks, as it is expected to be flammable.[2][3][4]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses that meet current safety standards. A face shield may be required for larger quantities or when there is a splash hazard.[5][6]
Hand Protection Chemical-resistant gloves are mandatory. Given the aromatic ether structure, Viton or PVA gloves are excellent choices. Nitrile gloves may offer sufficient protection for incidental contact but should be checked for compatibility.[7] Always inspect gloves for any signs of degradation before use.
Body Protection A long-sleeved laboratory coat, buttoned to minimize skin exposure. For significant handling, a chemically resistant apron over the lab coat is recommended.[5] Long pants and closed-toe shoes are required.[5][8]
Respiratory Generally not required if handled in a functioning chemical fume hood.[9] If vapors are expected to exceed exposure limits, a respirator with an appropriate organic vapor cartridge is necessary.[6][10]

Step-by-Step Disposal Protocol

The disposal of 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- must comply with federal, state, and local regulations.[11] Under no circumstances should this chemical be disposed of down the drain.[11][12]

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation:

    • Designate a specific, compatible, and properly labeled waste container for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-. Suitable containers are typically glass or polyethylene.[11]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container using a funnel to prevent spills.

    • Ensure the container is not overfilled; leave at least 10% headspace to allow for vapor expansion.[13]

    • Keep the waste container securely closed when not in use.[11]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Hexene, 6-phenyl-4-(1-phenylethoxy)-," and any other identifiers required by your institution.[11]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[1][4][14]

    • This storage area should be separate from incompatible chemicals.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

Decontamination of Empty Containers:

Empty containers that previously held 1-Hexene, 6-phenyl-4-(1-phenylethoxy)- are also considered hazardous waste.[12] To render them non-hazardous, they must be triple-rinsed with a suitable solvent.[13][15] The resulting rinsate must be collected and disposed of as hazardous waste.[15]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste Chemical ppe Don Appropriate PPE start->ppe Safety First container Select & Label Waste Container ppe->container transfer Transfer Waste to Container in Fume Hood container->transfer seal Securely Seal Container transfer->seal store Store in Designated Hazardous Waste Area seal->store Safe Accumulation contact_ehs Contact EHS/Licensed Contractor for Pickup store->contact_ehs Regulatory Compliance end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 1-Hexene, 6-phenyl-4-(1-phenylethoxy)-.

Spill Management Protocol

In the event of a spill, evacuate the area if the spill is large or if you are not trained to handle it. For minor spills within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with a chemical absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1][3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.